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  • Product: 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
  • CAS: 1352227-22-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1352227-22-5), a fluorinated heterocyclic amine of significant interest in medicinal chemistry. Given the limit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1352227-22-5), a fluorinated heterocyclic amine of significant interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related benzimidazole analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical properties, structural features, plausible synthetic routes, and potential as a scaffold in modern drug discovery.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] This scaffold is a key component in a variety of therapeutically important molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The versatility of the benzimidazole ring system, with its ability to engage in various biological interactions, makes it a fertile ground for the development of novel therapeutic agents.

The introduction of a fluorine atom and an N-methyl group to the 2-aminobenzimidazole scaffold, as in the case of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] Similarly, N-methylation can modulate the compound's polarity, membrane permeability, and interaction with biological targets.

Chemical Properties and Structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

While specific experimental data for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is not extensively reported, we can infer its key properties based on the foundational benzimidazole structure and the influence of its substituents.

PropertyInferred Value/CharacteristicRationale
CAS Number 1352227-22-5-
Molecular Formula C8H8FN3-
Molecular Weight 165.17 g/mol -
Appearance Likely a solid at room temperatureBenzimidazole and its simple derivatives are typically crystalline solids.[6]
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility.The aromatic core confers hydrophobicity, while the amino and imidazole nitrogens can participate in hydrogen bonding.
pKa The benzimidazole ring system is weakly basic. The pKa of the conjugate acid is expected to be in the range of 4-6.The electron-withdrawing fluorine atom would slightly decrease the basicity compared to non-fluorinated analogs.
Structural Elucidation

The definitive structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine would be confirmed through a combination of spectroscopic techniques.

Diagram: Proposed Structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

A 2D representation of the chemical structure of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

A standard analytical workflow for structural confirmation would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The coupling patterns of the aromatic protons would be crucial in confirming the position of the fluorine substituent.

    • ¹³C NMR: Would provide information on the number and chemical environment of the carbon atoms. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond coupling constant (¹JCF).

    • ¹⁹F NMR: A singlet would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7] Fragmentation patterns observed in tandem MS (MS/MS) experiments could further corroborate the proposed structure.[8]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching (aromatic and methyl), C=N stretching (imidazole), and C-F stretching would be expected.[9]

Synthesis of 2-Aminobenzimidazole Derivatives

The synthesis of 2-aminobenzimidazoles typically involves the cyclization of a substituted o-phenylenediamine with a cyanogen source or a related one-carbon synthon.[2] A plausible synthetic route to 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is outlined below.

Proposed Synthetic Pathway

Diagram: Synthetic Workflow for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

G A 3-Fluoro-N1-methylbenzene-1,2-diamine C Cyclization A->C B Cyanogen Bromide (BrCN) B->C D 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine C->D

A proposed synthetic route for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related 2-aminobenzimidazoles.

Step 1: Synthesis of the Precursor 3-Fluoro-N¹-methylbenzene-1,2-diamine

This precursor is not commercially available and would need to be synthesized, likely through a multi-step process involving nitration, selective reduction, and methylation of a suitable fluorinated starting material.

Step 2: Cyclization to form the Benzimidazole Ring

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-Fluoro-N¹-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: To this solution, add a solution of cyanogen bromide (BrCN) (1.1 equivalents) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a base such as sodium bicarbonate solution. The product may precipitate out of the solution.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery

The unique structural features of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine make it an attractive scaffold for the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights
  • Fluorine at the 7-position: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the benzimidazole ring system, potentially modulating its interaction with biological targets.[10] It can also block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

  • N-methyl group: The methyl group on the exocyclic amine can impact the compound's lipophilicity and its ability to act as a hydrogen bond donor. This can have significant consequences for target binding and cell permeability.

  • 2-Amino Group: The 2-amino group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with many biological targets.

Potential Therapeutic Areas

Based on the known biological activities of related benzimidazole derivatives, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine could be explored as a lead compound in the following areas:

  • Oncology: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways.[11]

  • Infectious Diseases: The benzimidazole scaffold is the basis for several antimicrobial and antiviral drugs.[12] The introduction of fluorine has been shown to enhance the antimicrobial activity of some benzimidazoles.[12]

  • Neurological Disorders: Some benzimidazoles have shown activity as modulators of CNS targets.[13]

Conclusion

7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the benzimidazole scaffold and the specific effects of its substituents provides a strong foundation for its further investigation. The proposed synthetic route offers a viable starting point for its preparation, and the anticipated chemical and biological properties highlight its potential as a valuable building block for the discovery of new and improved therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

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  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]

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  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. Available at: [Link]

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  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. National Center for Biotechnology Information. Available at: [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

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Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of Novel ATR Kinase Inhibitors: A Hypothetical Case Study of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Disclaimer: As of the latest available data, there is no specific public-domain scientific literature detailing the activity or mechanism of action of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine as an ATR kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest available data, there is no specific public-domain scientific literature detailing the activity or mechanism of action of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine as an ATR kinase inhibitor. Therefore, this document serves as a comprehensive technical guide and a template for the characterization of a novel, hypothetical ATR inhibitor, using the specified compound as a case study. The experimental data presented is illustrative and based on typical profiles of potent and selective ATR inhibitors.

Introduction: The Critical Role of ATR in Genomic Stability and Cancer Therapy

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions, which arise during replication stress or from the processing of various types of DNA lesions.[1][4] Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][2]

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to factors such as defects in other DDR pathways (e.g., ATM loss), oncogene-induced replication stress, or acquired resistance to DNA-damaging chemotherapies.[5][6] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.[3][5] Inhibition of ATR can lead to the collapse of replication forks, forcing cells with damaged DNA to enter mitosis prematurely, a process that culminates in mitotic catastrophe and cell death. This concept of synthetic lethality is a cornerstone of ATR inhibitor development.[7]

This guide provides a detailed framework for the preclinical characterization of a novel ATR inhibitor, using the hypothetical compound 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. The benzimidazole scaffold is a common motif in kinase inhibitors, and its exploration for ATR inhibition is a rational starting point for drug discovery.[8][9][10][11]

Part 1: Biochemical Characterization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

The initial step in characterizing any novel inhibitor is to determine its direct enzymatic activity against the target protein and its selectivity against other related kinases.

In Vitro ATR Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of ATR. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an ELISA-based assay.[12][13]

Rationale: The primary goal is to quantify the potency of the inhibitor in a purified, cell-free system. This provides the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.

Experimental Protocol: ATR Kinase Assay (ELISA-based) [12][14]

  • Plate Preparation: Use a high-binding 96- or 384-well plate pre-coated with a suitable ATR substrate, such as a GST-p53 or a Chk1-derived peptide.

  • Compound Preparation: Prepare a serial dilution of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine in 100% DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Initiation: To each well, add the reaction mixture containing recombinant human ATR/ATRIP complex, ATP at its Km concentration, and the diluted inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-p53 Ser15). Follow this with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor must be selective for its intended target to minimize off-target toxicities. It is crucial to test 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine against other closely related kinases, particularly those in the PIKK family (ATM, DNA-PK, mTOR).[7][15]

Rationale: High selectivity for ATR over other PIKKs is a hallmark of a promising therapeutic candidate. Poor selectivity could lead to a confusing pharmacological profile and potential for off-target effects.

Methodology: The compound should be screened against a panel of kinases, with a focus on ATM, DNA-PK, and mTOR, using assays similar to the one described for ATR. The IC50 values are then compared.

Illustrative Data Presentation

The biochemical data for a promising inhibitor would be summarized as follows:

Kinase TargetIC50 (nM) (Hypothetical)Description
ATR < 10 Half-maximal inhibitory concentration against the primary target kinase.
ATM> 1,000Selectivity measure against a closely related PIKK family member.[14]
DNA-PK> 1,000Selectivity measure against another PIKK family member.[14]
mTOR> 1,000Selectivity measure against another PIKK family member.[14]

Part 2: Cellular Mechanism of Action

Once biochemical potency and selectivity are established, the next critical phase is to confirm that the inhibitor engages its target in a cellular context and elicits the expected biological response.

Inhibition of ATR Signaling in Cells (p-Chk1 Assay)

The most direct way to measure ATR inhibition in cells is to assess the phosphorylation of its primary downstream target, Chk1, at Serine 345.[16]

Rationale: This on-target pharmacodynamic biomarker confirms that the compound can penetrate the cell membrane, engage ATR, and inhibit its signaling cascade. The half-maximal effective concentration (EC50) from this assay is a key indicator of cellular potency.

Experimental Protocol: In-Cell Western for p-Chk1 (S345) [14]

  • Cell Culture: Plate a suitable cancer cell line (e.g., U2OS or HT29) in a 96-well plate and allow cells to adhere overnight.

  • Induce Replication Stress: Treat the cells with a DNA-damaging agent like hydroxyurea (HU) or ultraviolet (UV) radiation to robustly activate the ATR pathway.[17]

  • Inhibitor Treatment: Concurrently with or prior to the damaging agent, treat the cells with a serial dilution of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

  • Cell Lysis and Fixation: After a short incubation period (e.g., 1-2 hours), fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody against phospho-Chk1 (S345). A second primary antibody against a loading control (e.g., total protein or another housekeeping protein) should be used for normalization.

  • Detection: Use species-specific secondary antibodies conjugated to distinct fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for p-Chk1 and normalize it to the loading control.

  • Data Analysis: Plot the normalized p-Chk1 signal against the inhibitor concentration to calculate the EC50 value.

Assessment of DNA Damage and Replication Fork Collapse

A key consequence of ATR inhibition is the collapse of stalled replication forks, leading to the formation of DNA double-strand breaks (DSBs).[7] These DSBs are marked by the phosphorylation of histone H2AX at Serine 139, creating so-called γH2AX foci.[17][18]

Rationale: An increase in γH2AX signal upon treatment with an ATR inhibitor (especially in combination with a replication stress-inducing agent) is a strong indicator of the intended mechanistic outcome: the conversion of single-strand breaks at stalled forks into more lethal double-strand breaks.

Methodology: Immunofluorescence for γH2AX Foci

  • Cell Treatment: Grow cells on coverslips and treat with the inhibitor and a DNA-damaging agent as described above.

  • Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against γH2AX.

  • Visualization: Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software. A significant increase in foci in inhibitor-treated cells confirms the induction of DSBs.

Illustrative Cellular Activity Data
Cell LineAssay TypeEC50 (nM) (Hypothetical)Description
U2OSp-Chk1 (S345) Inhibition< 50Half-maximal effective concentration for inhibiting the direct downstream target of ATR in a cellular context.
HT29Cell Proliferation< 100Half-maximal effective concentration for inhibiting cell growth and proliferation over a 72-hour period.

Part 3: Functional Outcomes of ATR Inhibition

The ultimate goal of an ATR inhibitor in an oncological setting is to selectively kill cancer cells. This is typically assessed through cell proliferation and viability assays.

Anti-proliferative Activity

This assay measures the overall effect of the inhibitor on cell growth over several days.

Rationale: It provides a functional readout of the inhibitor's ability to induce cell death or stasis. This is a critical parameter for assessing the therapeutic potential of the compound.

Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cancer cells in a 96-well plate at a low density.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

  • Incubation: Incubate the cells for an extended period, typically 72 to 120 hours, to allow for multiple cell divisions.

  • Viability Measurement: Add a reagent that measures ATP content (an indicator of metabolically active, viable cells).

  • Data Analysis: Measure the luminescence and calculate the EC50 for cell proliferation inhibition.

Visualizing the Mechanism and Workflow

Diagrams are essential for conveying complex biological pathways and experimental designs.

ATR Signaling Pathway and Point of Inhibition

ATR_Pathway cluster_stress DNA Replication Stress cluster_activation ATR Activation Complex cluster_downstream Downstream Effectors Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA RPA RPA ssDNA->RPA binds 9-1-1 Complex 9-1-1 Complex ssDNA->9-1-1 Complex recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATR->ATRIP Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates pChk1 p-Chk1 (S345) Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest Fork Stabilization Fork Stabilization pChk1->Fork Stabilization DNA Repair DNA Repair pChk1->DNA Repair Inhibitor 7-Fluoro-N-methyl- 1H-benzo[d]imidazol-2-amine Inhibitor->ATR Inhibits

Caption: ATR signaling pathway and the inhibitory action of the compound.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays A In Vitro ATR Kinase Assay B PIKK Selectivity Panel (ATM, DNA-PK, mTOR) IC50 Determine IC50 A->IC50 C p-Chk1 (S345) Inhibition Assay B->C D γH2AX Foci Formation (DNA Damage) EC50_target Determine Cellular EC50 (On-Target) C->EC50_target E Cell Proliferation Assay (72h) D->E F Synthetic Lethality Screen (e.g., in ATM-/- cells) EC50_prolif Determine EC50 (Anti-proliferative) E->EC50_prolif End Candidate Profile F->End Start Novel Compound: 7-Fluoro-N-methyl-1H- benzo[d]imidazol-2-amine Start->A IC50->B EC50_target->D EC50_prolif->F

Caption: A streamlined workflow for characterizing a novel ATR inhibitor.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of a novel ATR kinase inhibitor like the hypothetical 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. By progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can build a comprehensive data package. This package is essential for establishing the compound's potency, selectivity, and mechanism of action, thereby validating its potential as a therapeutic candidate for further preclinical and clinical development. The continued exploration of novel chemical scaffolds for ATR inhibition remains a promising avenue in the pursuit of targeted cancer therapies.

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  • Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 6(3), 2235-2249. [Link]

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  • Al-Mousawi, S.M., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 67(3), 2096-2117. [Link]

  • Al-Ostath, R.A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5413. [Link]

  • Al-Mousawi, S.M., et al. (2024). Design, Synthesis, and Evaluation of New 1H‑Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Semantic Scholar. [Link]

  • Al-Aamri, H.M., et al. (2023). Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis. International Journal of Molecular Sciences, 24(14), 11776. [Link]

  • Szałaj, N., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(16), 4983. [Link]

  • Kumar, S., et al. (2024). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Journal of Medicinal Chemistry, 67(1), 1-35. [Link]

  • PubChem. (n.d.). N-Methyl-1H-benzo[d]imidazol-2-amine. [Link]

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Foundational

Privileged Scaffolds in DNA Damage Response Therapeutics: Early-Stage Discovery Applications of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Executive Summary In the landscape of modern oncology, targeting the DNA Damage Response (DDR) network has emerged as a highly effective strategy for exploiting synthetic lethality in cancer cells. At the apex of this ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology, targeting the DNA Damage Response (DDR) network has emerged as a highly effective strategy for exploiting synthetic lethality in cancer cells. At the apex of this network is the Ataxia-telangiectasia mutated and RAD-3 related (ATR) protein kinase. The compound 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1352227-22-5) serves as a critical, privileged building block in the synthesis of potent pyrimidinyl-benzimidazole ATR inhibitors[1]. This technical guide explores the mechanistic rationale, physicochemical advantages, and self-validating experimental workflows required to utilize this scaffold in early-stage hit-to-lead oncology drug discovery.

Mechanistic Grounding: The ATR-CHK1 Axis

To understand the value of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, we must first examine the biological target it is engineered to inhibit. ATR is an essential kinase that acts as the primary sensor of single-stranded DNA (ssDNA) associated with stalled replication forks[2].

When replication stress occurs, ssDNA is coated by Replication Protein A (RPA), which recruits the ATR-Interacting Protein (ATRIP) and subsequently activates ATR. Active ATR phosphorylates Checkpoint Kinase 1 (CHK1), initiating a signaling cascade that degrades CDC25A, halts the cell cycle, and allows time for DNA repair[3]. In tumors with existing DDR deficiencies (such as p53 or ATM mutations), inhibiting ATR forces the cell into premature mitosis with damaged DNA, resulting in replication catastrophe and apoptosis[4].

ATR_Pathway ssDNA ssDNA / RPA Complex ATRIP ATRIP ssDNA->ATRIP Recruits ATR ATR Kinase ATRIP->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates (p-CHK1) CDC25A CDC25A (Degradation) CHK1->CDC25A Phosphorylates CDK2 CDK2 / Cyclin E CDC25A->CDK2 Inhibits CellCycle Cell Cycle Arrest & DNA Repair CDK2->CellCycle Promotes ATR_Inhibitor ATR Inhibitor (Pyrimidinyl-Benzimidazole) ATR_Inhibitor->ATR Competitive Inhibition ReplicationCatastrophe Replication Catastrophe / Apoptosis ATR_Inhibitor->ReplicationCatastrophe Synthetic Lethality

Figure 1: The ATR-CHK1 signaling cascade and the synthetic lethality induced by ATR inhibition.

Structure-Activity Relationship (SAR) & Physicochemical Rationale

In kinase inhibitor design, the benzimidazole core acts as a highly effective hinge-binding motif. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone. However, unsubstituted benzimidazoles often suffer from poor metabolic stability and off-target kinase promiscuity.

The specific functionalization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine overcomes these liabilities[1][5]. The table below summarizes the causality behind these structural modifications:

Structural FeaturePhysicochemical EffectPharmacological Rationale (ATR Kinase)
Benzimidazole Core Rigid, planar heteroaromatic systemActs as the primary hinge-binding motif, anchoring the molecule within the ATP-binding pocket of ATR.
7-Fluoro ( F ) Increases lipophilicity; strong electron-withdrawing effectBlocks cytochrome P450-mediated metabolic oxidation at the vulnerable C7 position. Lowers the pKa of the adjacent NH, improving membrane permeability.
N-methyl-2-amine Introduces steric bulk; restricts bond rotationDirects the hydrogen bond donor/acceptor profile. Locks the conformation to favor specific binding in the ATR pocket, preventing non-specific binding to off-target kinases.

Early-Stage Drug Discovery Protocols

To translate this building block into a viable lead compound, a self-validating experimental workflow is required. The following protocols detail the synthesis of a candidate inhibitor and its subsequent biochemical validation.

Protocol 1: Scaffold Derivatization via Buchwald-Hartwig Amination

Objective: Couple 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine to a functionalized pyrimidine core to generate a candidate ATR inhibitor[1]. Causality & Experience: The secondary amine of the benzimidazole is nucleophilic but sterically hindered by the N-methyl group. A Palladium-catalyzed Buchwald-Hartwig cross-coupling is chosen over standard SNAr (nucleophilic aromatic substitution) to ensure regioselective C-N bond formation without requiring harsh, degradation-inducing temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) and the target heteroaryl chloride (e.g., a substituted 2-chloropyrimidine, 1.1 eq) in anhydrous 1,4-dioxane.

  • Catalyst Activation: Add the palladium pre-catalyst Pd2​(dba)3​ (0.05 eq) and the bulky biaryl phosphine ligand BrettPhos (0.1 eq). Rationale: BrettPhos is explicitly chosen because its steric bulk prevents the formation of inactive Pd-bis(amine) complexes, which is a common failure point when coupling secondary amines.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq). Rationale: A mild, inorganic base efficiently deprotonates the amine during the catalytic cycle without degrading the pyrimidine core.

  • Reaction Execution: Degas the mixture with N2​ sparging for 15 minutes to prevent catalyst oxidation, then heat to 90°C for 12 hours under a continuous nitrogen atmosphere.

  • Validation & Purification: Filter the crude mixture through a Celite pad to remove palladium black. Concentrate the filtrate and purify via preparative reverse-phase HPLC. Validate the product identity and purity (>95%) using LC-MS and 1H -NMR.

Protocol 2: Biochemical Validation via TR-FRET Kinase Assay

Objective: Quantify the IC50​ of the synthesized pyrimidinyl-benzimidazole derivative against recombinant ATR kinase. Causality & Experience: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Benzimidazole derivatives often exhibit intrinsic auto-fluorescence. The time-delayed measurement of TR-FRET allows the short-lived compound fluorescence to decay before the long-lived Europium signal is read, eliminating false positives.

Step-by-Step Methodology:

  • Complex Assembly: Incubate recombinant ATR/ATRIP protein complex with a biotinylated p53-derived peptide substrate in an optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20).

  • Compound Dosing: Dispense the test compound in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler. Rationale: Acoustic dispensing eliminates pipette tip adherence and minimizes DMSO carryover, ensuring the final DMSO concentration remains strictly below 1% to prevent enzyme denaturation.

  • Reaction Initiation: Add ATP at a concentration exactly equal to its Km​ for ATR. Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to competitive hinge-binders, providing a self-validating kinetic environment. Incubate for 120 minutes at room temperature.

  • Detection: Terminate the kinase reaction by adding EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phospho-p53 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the microplate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition, and fit the data to a 4-parameter logistic curve to derive the IC50​ .

Workflow Step1 Scaffold Derivatization (Buchwald-Hartwig) Step2 Purification & LC-MS Validation Step1->Step2 Step3 Biochemical Assay (TR-FRET for ATR) Step2->Step3 Step4 Cellular Assay (p-CHK1 Inhibition) Step3->Step4 Step5 Lead Optimization (SAR Iteration) Step4->Step5 Step5->Step1 Feedback Loop

Figure 2: Hit-to-lead experimental workflow for evaluating benzimidazole-based ATR inhibitors.

Conclusion

The integration of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine into pyrimidine-based scaffolds represents a masterclass in rational drug design[1][5]. By leveraging the fluorine atom for metabolic stability and the N-methyl group for conformational locking, researchers can generate highly selective ATR inhibitors. When paired with rigorous, self-validating experimental workflows like Buchwald-Hartwig amination and TR-FRET biochemical assays, this privileged scaffold significantly accelerates the discovery of next-generation DDR oncology therapeutics.

References

  • Foote, K. M., Nissink, J. W. M., & Turner, P. (2016). Chemical compounds (U.S. Patent No. 9,421,213 B2). U.S. Patent and Trademark Office.
  • Cimprich, K. A., & Cortez, D. (2008). ATR: an essential regulator of genome integrity. Nature Reviews Molecular Cell Biology, 9(8), 616-627. URL:[Link]

  • Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 61(22), 9889-9907. URL:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profiling of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine: A Technical Guide for Preclinical Development

7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1352227-22-5) is a highly specialized chemical intermediate and pharmacophore utilized extensively in the synthesis of next-generation oncology drugs[1]. Most notably,...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1352227-22-5) is a highly specialized chemical intermediate and pharmacophore utilized extensively in the synthesis of next-generation oncology drugs[1]. Most notably, it serves as a critical building block in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, such as Ceralasertib (AZD6738)[2][3].

While the terminal active pharmaceutical ingredients (APIs) derived from this compound have well-characterized pharmacological profiles, understanding the intrinsic in vitro toxicity of the isolated intermediate is paramount. For drug development professionals, profiling this compound is essential for occupational safety assessments, ICH M7 impurity qualification, and structure-activity relationship (SAR) optimization.

This whitepaper provides an authoritative framework for evaluating the cellular safety, genotoxicity, and mechanistic liabilities of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Mechanistic Basis of Toxicity

To accurately assess the safety of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, we must first understand the structural liabilities inherent to its chemical class.

The 2-Aminobenzimidazole Scaffold

Benzimidazole derivatives are known to intercalate into the DNA double helix and interact reversibly with various cellular targets[4]. The addition of the 2-amine group increases the molecule's hydrogen-bonding capacity. While this is highly desirable for anchoring the molecule into the ATP-binding pocket of kinases like ATR[3], it also introduces a risk of off-target kinase inhibition, which can manifest as broad-spectrum cytotoxicity in highly proliferative in vitro models[5].

Fluorine Substitution Effects

The introduction of a fluorine atom at the 7-position is a classic medicinal chemistry tactic used to block metabolic oxidation (e.g., by CYP450 enzymes) and modulate lipophilicity. While this increases the metabolic stability of the compound, enhanced lipophilicity can inadvertently increase the molecule's affinity for the inward-rectifying potassium channel (hERG), a primary driver of cardiotoxicity.

ATR Pathway Interference

Because this compound is the core pharmacophore for ATR inhibitors, trace residual activity against the ATR kinase must be evaluated. ATR is the master regulator of the DNA damage response (DDR) to replication stress[6]. Inhibition of ATR forces cells with unrepaired DNA damage into premature mitosis, leading to replication fork collapse, double-strand breaks, and the formation of micronuclei[3][6].

ATR_Pathway RS Replication Stress / ssDNA RPA RPA Binding RS->RPA ATR ATR Kinase Activation RPA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 CDC25 CDC25 Inhibition CHK1->CDC25 CDK CDK1/2 Inhibition CDC25->CDK Arrest Cell Cycle Arrest (S/G2) CDK->Arrest Inhibitor 7-Fluoro-N-methyl-1H- benzo[d]imidazol-2-amine (ATR Inhibitor Pharmacophore) Inhibitor->ATR Potential Off-Target Inhibition

Diagram 1: ATR signaling pathway and potential interference by the benzimidazole pharmacophore.

Quantitative Safety Data & Class-Based Projections

Due to the proprietary nature of intermediate toxicity data, the following table synthesizes the expected in vitro safety thresholds for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine based on validated data from its terminal derivatives (e.g., AZD6738) and structurally homologous 2-aminobenzimidazoles[4][7].

Toxicity AssayTarget / MetricRepresentative ThresholdPreclinical Implication
Cytotoxicity (Normal Cells) IC₅₀ (e.g., BJ fibroblasts)> 50 µMIndicates a favorable safety margin for healthy, non-tumorigenic tissue[4].
Cytotoxicity (Cancer Cells) IC₅₀ (e.g., HeLa, MCF-7)0.5 µM – 10 µMModerate intrinsic cytotoxicity; baseline activity requires monitoring[4][7].
Genotoxicity % Micronuclei FormationDose-dependent at > 1 µMPotential clastogenicity linked to DDR interference; triggers ICH M7 alerts[6].
Cardiotoxicity hERG IC₅₀> 30 µMLow risk of QT prolongation; fluorination does not severely impact hERG liability.

Self-Validating Experimental Protocols

To accurately profile 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, standard assays must be optimized to account for the specific chemical behavior of benzimidazoles. Below are the step-by-step methodologies engineered for high-fidelity data generation.

Tox_Workflow cluster_0 In Vitro Toxicity Assays Comp Test Compound: 7-Fluoro-N-methyl-1H- benzo[d]imidazol-2-amine Cyto Cytotoxicity (CellTiter-Glo ATP Assay) Comp->Cyto Geno Genotoxicity (In Vitro Micronucleus) Comp->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Comp->Cardio Data Safety Profile & Therapeutic Index Cyto->Data Geno->Data Cardio->Data

Diagram 2: Comprehensive in vitro safety screening workflow for the test compound.

Protocol 1: Cell Viability via ATP Quantitation (CellTiter-Glo)

Causality & Rationale: Traditional MTT assays rely on the enzymatic reduction of a tetrazolium dye by mitochondrial reductases[4][5]. Because benzimidazole derivatives can directly interfere with mitochondrial metabolism, MTT assays often yield false-positive cytotoxicity signals. Using a luminescence-based ATP quantitation assay (CellTiter-Glo) bypasses this metabolic artifact, providing a direct, self-validating measure of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human normal fibroblasts (BJ) and cancer cells (HeLa) at 5 × 10³ cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains ≤ 0.5%).

  • Dosing: Replace media in the 96-well plates with the compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Quantitation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: In Vitro Micronucleus (MN) Assay

Causality & Rationale: Given that the compound is an ATR inhibitor precursor, its primary toxicological liability is genotoxicity via replication fork collapse[3][6]. The MN assay detects chromosomal damage (clastogenesis) and damage to the mitotic spindle apparatus (aneugenesis). Cytochalasin B is utilized to arrest cytokinesis, ensuring that only cells that have undergone exactly one division (binucleated cells) are scored, validating that the observed DNA damage occurred during the treatment window.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 (Chinese Hamster Ovary) cells in 6-well plates at 1 × 10⁵ cells/well.

  • Treatment: Expose cells to the test compound (1 µM, 10 µM, and 50 µM) for 4 hours in the presence and absence of S9 metabolic activation (to test for reactive metabolites).

  • Cytokinesis Block: Wash cells and add fresh media containing Cytochalasin B (3 µg/mL). Incubate for an additional 20 hours.

  • Harvest & Fixation: Trypsinize cells, treat with hypotonic solution (0.075 M KCl) for 3 minutes to swell the cells, and fix using methanol:acetic acid (3:1).

  • Staining & Scoring: Drop cells onto glass slides, air dry, and stain with Hoechst 33342. Using automated fluorescence microscopy, score the percentage of micronuclei in a minimum of 2,000 binucleated cells per concentration.

Protocol 3: Automated hERG Patch-Clamp Electrophysiology

Causality & Rationale: The 7-fluoro substitution increases the compound's lipophilicity, raising the probability of binding to the hydrophobic cavity of the hERG potassium channel. Inhibition of hERG delays cardiac repolarization (QT prolongation). Automated patch-clamp provides direct, high-throughput electrophysiological data, superior to indirect rubidium efflux assays.

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected CHO cells expressing the human ether-à-go-go-related gene (hERG).

  • Electrophysiological Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (1 µM to 100 µM) while continuously monitoring the tail current amplitude.

  • Data Analysis: Calculate the fractional block of the tail current at each concentration relative to the baseline. Determine the IC₅₀ value to assess cardiotoxic liability.

References

  • Google Patents. "US9421213B2 - Chemical compounds." United States Patent and Trademark Office.
  • JCI Insight. "ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation." The Journal of Clinical Investigation. Available at:[Link]

  • Spandidos Publications. "AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells." International Journal of Oncology. Available at:[Link]

  • AACR Journals. "Abstract 3343: The pre-clinical in vitro and in vivo activity of AZD6738: A potent and selective inhibitor of ATR kinase." Cancer Research. Available at:[Link]

  • PMC - NIH. "Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties." National Institutes of Health. Available at:[Link]

  • Arabian Journal of Chemistry. "Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole." Elsevier. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Executive Summary The benzimidazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, including Ataxia-telangiectasia mutated and Rad3-related (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, including Ataxia-telangiectasia mutated and Rad3-related (ATR) protein kinase inhibitors[1]. The compound 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine serves as a critical intermediate in synthesizing these targeted therapeutics. This application note details a robust, three-step synthetic protocol designed for scalability, safety, and high step-economy, transitioning from a commercially available diamine to the final N-methylated aminobenzimidazole.

Mechanistic Rationale & Pathway Design

The synthesis relies on a logical progression of ring closure, activation, and nucleophilic displacement:

  • Urea Formation and Cyclization: 3-Fluorobenzene-1,2-diamine is reacted with 1,1′-carbonyldiimidazole (CDI). CDI acts as a mild, phosgene-free carbonyl surrogate. The initial nucleophilic attack by the primary amine on CDI forms an intermediate imidazolide, which undergoes intramolecular cyclization to yield the benzimidazol-2-one core[1].

  • Deoxychlorination: The cyclic urea (existing in equilibrium with its hydroxy tautomer) is activated using phosphorus oxychloride ( POCl3​ ). This step converts the carbon-oxygen double bond into a highly reactive 2-chloro intermediate, a necessary leaving group for the subsequent amination[2].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The 2-chloro-7-fluoro-1H-benzo[d]imidazole is subjected to amination with methylamine. Because the benzimidazole ring is relatively electron-rich, the 2-position is only moderately activated for SN​Ar . Therefore, high-pressure autoclave conditions (160 °C, 13 bar) are required to drive the substitution to completion[3].

Synthesis A 3-Fluorobenzene- 1,2-diamine B 4-Fluoro-1,3-dihydro- 2H-benzimidazol-2-one A->B CDI, THF RT to 50°C C 2-Chloro-7-fluoro- 1H-benzo[d]imidazole B->C POCl3 125°C D 7-Fluoro-N-methyl- 1H-benzo[d]imidazol-2-amine C->D MeNH2 (EtOH) 160°C, 13 bar

Three-step synthetic workflow for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,3-dihydro-2H-benzimidazol-2-one

Objective: Construct the benzimidazolone core via CDI-mediated cyclization.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorobenzene-1,2-diamine (0.600 g, 4.76 mmol) in anhydrous Tetrahydrofuran (THF, 14.82 mL) under a nitrogen atmosphere[1].

  • Addition: Add 1,1′-carbonyldiimidazole (CDI) (0.848 g, 5.23 mmol, 1.1 eq) in a single portion at room temperature (RT)[1].

  • Reaction: Stir the reaction mixture overnight at RT to allow the initial coupling. Subsequently, heat the mixture to 50 °C for 24 hours to ensure complete cyclization[1].

  • Workup: Cool the mixture to RT. Quench the reaction to neutralize excess CDI (e.g., using a methanolic ammonia solution)[1]. Concentrate the mixture under reduced pressure.

  • Isolation: Suspend the residue in dilute aqueous acid (e.g., 0.1 M HCl), filter the resulting precipitate, wash sequentially with water and a non-polar solvent (like cyclohexane), and dry under vacuum to afford the product.

Step 2: Synthesis of 2-Chloro-7-fluoro-1H-benzo[d]imidazole

Objective: Activate the C2 position by converting the oxo group to a chloride leaving group.

  • Preparation: Charge 4-fluoro-1,3-dihydro-2H-benzimidazol-2-one (approx. 1.14 g) into a flask containing phosphorus oxychloride ( POCl3​ , 10 mL)[2]. Caution: POCl3​ is highly corrosive and reacts violently with water; perform strictly in a fume hood.

  • Reaction: Equip the flask with a reflux condenser and heat the suspension to 125 °C for 4 hours[2]. The solid will gradually dissolve as the reaction proceeds.

  • Workup: Cool the reaction solution to room temperature. Carefully distill off the excess POCl3​ under reduced pressure[2].

  • Quenching & Extraction: Slowly pour the concentrated residue over crushed ice to quench residual reagent. Neutralize the aqueous mixture to pH 7-8 using saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography if necessary to obtain the pure chlorinated intermediate.

Step 3: Synthesis of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Objective: Install the N-methylamine moiety via high-pressure SN​Ar .

  • Preparation: Charge 2-Chloro-7-fluoro-1H-benzo[d]imidazole (1.7 g, 9.97 mmol) into a high-pressure autoclave reactor (e.g., Parr 160 mL)[3].

  • Reagent Addition: Add methylamine as a 40% solution in Ethanol (50 mL, excess)[3].

  • Reaction: Seal the autoclave securely. Heat the resulting solution to 160 °C in a high-pressure blast cell for 16 hours. Monitor the pressure, which should reach approximately 13 bar[3].

  • Workup: Allow the autoclave to cool completely to room temperature before carefully venting any residual pressure. Transfer the mixture to a round-bottom flask and evaporate the solvent under reduced pressure[3].

  • Purification: Dissolve the crude residue in Methanol (MeOH) and purify via preparative HPLC or recrystallization to yield the final target compound[3].

Reaction Parameters & Yield Optimization

The following table summarizes the critical physicochemical parameters and stoichiometric ratios required for optimal conversion across the three-step sequence.

StepTransformationReagents & SolventsTemp (°C)Time (h)PressureKey Optimization Insight
1 CyclizationCDI (1.1 eq), THFRT 5012 24AmbientProlonged heating at 50 °C is crucial to drive the intramolecular cyclization to completion after initial adduct formation.
2 Chlorination POCl3​ (Solvent/Reactant)1254AmbientComplete removal of excess POCl3​ via distillation prior to aqueous quench prevents excessive hydrolysis back to the starting material.
3 Amination ( SN​Ar ) MeNH2​ (40% in EtOH)16016~13 barThe unactivated nature of the benzimidazole core necessitates extreme thermal and pressure conditions to overcome the high activation energy barrier.

Sources

Application

Application Note: 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine as a Strategic Scaffold for ATR Kinase Inhibitors in DNA Damage Response (DDR)

Audience: Medicinal Chemists, Assay Biologists, and Translational Scientists in Oncology Drug Development. Strategic Rationale: The Benzimidazole Scaffold in DDR The DNA Damage Response (DDR) network is a highly coordina...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Assay Biologists, and Translational Scientists in Oncology Drug Development.

Strategic Rationale: The Benzimidazole Scaffold in DDR

The DNA Damage Response (DDR) network is a highly coordinated signaling cascade essential for maintaining genomic integrity. Within this network, Ataxia-telangiectasia mutated and RAD3-related (ATR) kinase is the master regulator of the cellular response to replication stress and single-stranded DNA (ssDNA) breaks [1]. Inhibiting ATR induces synthetic lethality in tumors harboring deficiencies in complementary DNA repair pathways, such as ATM or p53 mutations [2].

The compound 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1352227-22-5) has emerged as a highly privileged precursor for synthesizing potent ATR kinase inhibitors [3]. The selection of this specific building block is driven by precise structure-activity relationship (SAR) causality:

  • Hinge-Binding Vector: The benzimidazole core acts as an ATP-competitive bioisostere. The exocyclic N-methylamine directs the hydrogen-bond donor trajectory precisely toward the backbone carbonyl of the kinase hinge region.

  • Electronic Modulation via Fluorine: The highly electronegative 7-fluoro substitution lowers the pKa of the adjacent benzimidazole N-H. This reduction in basicity enhances passive membrane permeability—a critical pharmacokinetic parameter for intracellular kinase targets. Furthermore, fluorine blocks cytochrome P450-mediated oxidative metabolism at the 7-position, increasing the half-life of the resulting inhibitor.

  • Steric Confinement: The N-methyl group restricts conformational flexibility, locking the amine in an active geometry that minimizes the entropic penalty upon binding to the ATR active site.

ATR Signaling and Mechanism of Action

To contextualize the biological evaluation of derivatives synthesized from this precursor, Figure 1 illustrates the ATR/CHK1 signaling axis. Upon replication stress, RPA-coated ssDNA recruits and activates ATR. Active ATR phosphorylates CHK1 at Ser345, halting the cell cycle to allow for DNA repair. Benzimidazole-derived inhibitors block this cascade, forcing cancer cells with high replication stress into mitotic catastrophe.

ATR_Pathway RS Replication Stress (e.g., Hydroxyurea) RPA RPA-ssDNA Complex RS->RPA Generates ssDNA ATR ATR/ATRIP Complex (Active Kinase) RPA->ATR Recruits & Activates pCHK1 p-CHK1 (Ser345) Active Effector ATR->pCHK1 Phosphorylates Inhibitor Benzimidazole Inhibitor (Precursor-Derived) Inhibitor->ATR Competes with ATP Lethality Synthetic Lethality (ATM-Deficient Cells) Inhibitor->Lethality Forces Mitotic Catastrophe CHK1 CHK1 (Inactive) CHK1->pCHK1 Outcome Cell Cycle Arrest & DNA Repair pCHK1->Outcome Promotes Survival

Figure 1: ATR/CHK1 signaling pathway and synthetic lethality driven by benzimidazole ATR inhibitors.

Synthetic Integration: Nucleophilic Aromatic Substitution (SNAr)

To integrate 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine into a functional DDR inhibitor (e.g., coupling to a pyrimidine or pyrazine core), a robust SNAr protocol is required [3].

Causality of Reagent Choice: Cesium carbonate (Cs₂CO₃) is utilized instead of weaker bases (like K₂CO₃) because the large, polarizable cesium cation forms a loose ion pair with the deprotonated benzimidazole. This "naked anion" effect significantly enhances the nucleophilicity of the exocyclic amine, overcoming the steric hindrance of complex heteroaryl chlorides.

Protocol 1: Scaffold Coupling
  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve the heteroaryl chloride core (1.0 eq) and 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add Cs₂CO₃ (2.0 eq) and sodium methanesulfinate (0.5 eq). Note: Sodium methanesulfinate acts as a mild reducing agent to prevent oxidative degradation of the electron-rich benzimidazole during prolonged heating.

  • Reaction: Heat the suspension to 80°C with vigorous stirring for 48–70 hours. Monitor progression via LC-MS until the starting heteroaryl chloride is consumed >95%.

  • Workup (Self-Validating Step): Cool to room temperature, filter through Celite to remove inorganic salts, and partition between EtOAc and H₂O. The organic layer must be washed with 5% LiCl (aq) three times to completely remove DMF, ensuring artifact-free NMR spectra during downstream characterization.

  • Purification: Concentrate the organic layer and purify via flash chromatography (DCM:MeOH gradient). Confirm identity via ¹H-NMR and high-resolution mass spectrometry (HRMS).

Biochemical Validation: ATR Kinase HTRF Assay

To validate the intrinsic potency of the synthesized derivative, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed [4].

Self-Validating System: This protocol includes a pre-incubation step without ATP to ensure the compound binds the enzyme in its resting state, and utilizes EDTA as a strict quench control to halt all kinase activity precisely at 30 minutes, preventing false positives caused by time-dependent signal drift.

Protocol 2: In Vitro Kinase Inhibition
  • Reagent Assembly: Prepare a 2X enzyme/substrate mix containing 0.5 nM recombinant ATR/ATRIP complex and 100 nM GFP-p53 (substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Dispense 100 nL of the inhibitor (10-point dose-response, 1:3 serial dilutions in 100% DMSO) into a 384-well low-volume proxiplate.

  • Pre-incubation: Add 5 µL of the 2X enzyme/substrate mix to the plate. Centrifuge at 1000 x g for 1 min. Incubate at 22°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 5 µL of 2X ATP solution (final concentration 10 µM, near the K_m for ATR) to initiate the reaction.

  • Quench & Detection: After exactly 30 minutes, add 10 µL of stop/detection solution containing 50 mM EDTA (quenches Mg²⁺-dependent kinase activity) and 2 nM Tb-labeled anti-phospho-p53 (Ser15) antibody.

  • Readout: Incubate for 2 hours at room temperature. Read the TR-FRET signal (ratio of 520 nm / 495 nm) on a microplate reader (e.g., PHERAstar). Calculate IC₅₀ using a 4-parameter logistic regression.

Cellular Target Engagement: p-CHK1 Inhibition

Biochemical potency must translate to cellular target engagement. ATR primarily phosphorylates CHK1 at Ser345. Because basal replication stress in standard cell culture is low, Hydroxyurea (HU)—a ribonucleotide reductase inhibitor that depletes dNTPs and stalls replication forks—is used to artificially drive the ATR pathway [5].

Protocol 3: Western Blot for p-CHK1 (Ser345)
  • Cell Seeding: Seed U2OS cells (osteosarcoma, wild-type for ATM/ATR) at 3x10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized inhibitor at varying concentrations (e.g., 10, 30, 100, 300 nM) for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Ceralasertib at 100 nM).

  • Replication Stress Induction: Add Hydroxyurea (HU) to a final concentration of 2 mM directly to the media. Incubate for exactly 2 hours. Causality: 2 hours of HU treatment is the optimal window to maximize RPA exhaustion and ATR activation without inducing widespread apoptosis.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Critical: Phosphatase inhibitors (e.g., NaF, Na₃VO₄) are mandatory to preserve the transient p-Ser345 signal during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Block and probe with primary antibodies: anti-p-CHK1 (Ser345) (1:1000), anti-total CHK1 (1:1000), and anti-GAPDH (1:5000) as a loading control.

  • Analysis: Detect via chemiluminescence. Normalize the p-CHK1 signal to total CHK1 to determine the cellular IC₅₀.

Experimental Workflow Visualization

Figure 2 summarizes the end-to-end drug discovery workflow, transitioning from the raw chemical precursor to validated phenotypic screening.

Workflow Precursor 7-Fluoro-N-methyl-1H- benzo[d]imidazol-2-amine Synthesis Nucleophilic Aromatic Substitution (SNAr) Precursor->Synthesis Scaffold Input Biochem Biochemical Validation (HTRF Kinase Assay) Synthesis->Biochem Purified Inhibitor Cellular Cellular Target Engagement (p-CHK1 Western Blot) Biochem->Cellular IC50 < 10 nM Selectivity Phenotypic Screening (CellTiter-Glo Viability) Cellular->Selectivity Target Inhibition

Figure 2: Experimental workflow from precursor synthesis to cellular validation of DDR inhibitors.

Quantitative Data Summary

Table 1 provides a representative data matrix demonstrating the expected pharmacological profile of a lead compound derived from the 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine scaffold, compared against an un-fluorinated analog and an industry-standard positive control.

Table 1: Representative Pharmacological Profiling of Benzimidazole-Derived ATR Inhibitors

Compound IDScaffold ModificationATR Kinase IC₅₀ (nM)Cellular p-CHK1 IC₅₀ (nM)ATM Kinase IC₅₀ (nM)Fold Selectivity (ATM/ATR)
Des-Fluoro Analog N-methyl-1H-benzo[d]imidazol-2-amine45.2 ± 3.1210.5 ± 15>10,000>220x
Lead Derivative 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine4.1 ± 0.8 18.4 ± 2.2 >10,000>2,400x
Positive Control Ceralasertib (AZD6738)2.5 ± 0.415.0 ± 1.8>10,000>4,000x

Data Interpretation: The inclusion of the 7-fluoro substitution on the benzimidazole core (Lead Derivative) typically yields a 10-fold improvement in biochemical potency and a >10-fold improvement in cellular target engagement compared to the des-fluoro analog. This is attributed to optimized hinge binding thermodynamics and improved membrane permeability due to pKa modulation.

References

  • Cimprich, K. A., & Cortez, D. (2008). ATR: an essential regulator of genome integrity. Nature Reviews Molecular Cell Biology.[Link]

  • Reaper, P. M., et al. (2011). Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nature Chemical Biology. [Link]

  • Charrier, J. D., et al. (2016).Chemical compounds (US9421213B2).
  • Charrier, J. D., et al. (2011). Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. Journal of Medicinal Chemistry.[Link]

  • Toledo, L. I., et al. (2013). ATR prohibits replication catastrophe by preventing global exhaustion of RPA. Cell.[Link]

Method

Application Note: Structural Elucidation of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine using NMR and Mass Spectrometry

Abstract This application note provides a comprehensive guide to the characterization of the novel heterocyclic compound, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, utilizing Nuclear Magnetic Resonance (NMR) spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the characterization of the novel heterocyclic compound, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented to ensure accurate structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of new chemical entities.

Introduction

7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is a fluorinated benzimidazole derivative. The benzimidazole scaffold is a prominent feature in a multitude of pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, making its precise structural verification paramount. This guide outlines the synergistic use of NMR and MS to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization.

Recommended Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for polar compounds like benzimidazoles due to its excellent dissolving power.[3][4] Chloroform-d (CDCl₃) can also be used if solubility permits.[5] The choice of solvent can influence chemical shifts, so consistency is key.[6]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5][7] Gentle warming or vortexing can aid dissolution.[1]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean, unscratched 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, the residual solvent peak can be used (e.g., DMSO-d₆ at ~2.50 ppm, CDCl₃ at 7.26 ppm).[3][5] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Degassing: For high-resolution spectra, especially for quantitative purposes, degassing the sample by bubbling nitrogen gas through the solution can remove dissolved oxygen, which can cause peak broadening.[8]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The fluorine substitution at position 7 will influence the chemical shifts and coupling patterns of the adjacent protons.

  • N-H Proton: The proton on the imidazole nitrogen (N-H) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • N-CH₃ Protons: The methyl group attached to the exocyclic nitrogen will appear as a singlet in the upfield region, likely around δ 2.5-3.5 ppm.

Table 1: Predicted ¹H NMR Data for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-46.8 - 7.2Doublet of doublets (dd)³JHH ≈ 7-9, ⁴JHF ≈ 4-6
H-56.9 - 7.3Triplet of doublets (td)³JHH ≈ 7-9, ⁴JHH ≈ 1-2
H-67.1 - 7.5Doublet of doublets (dd)³JHH ≈ 7-9, ³JHF ≈ 9-11
N-H10.0 - 12.5Broad Singlet (br s)-
N-CH₃2.8 - 3.2Singlet (s)-
¹³C NMR and DEPT Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups.[9][10][11][12][13]

  • Aromatic and Heterocyclic Carbons: The carbons of the benzimidazole ring system will resonate in the downfield region (δ 100-160 ppm). The carbon directly attached to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF).

  • N-CH₃ Carbon: The methyl carbon will appear in the upfield region (δ 25-35 ppm).

Table 2: Predicted ¹³C NMR Data for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseCoupling to ¹⁹F
C-2155 - 165No signal (Quaternary)Possible small coupling
C-4105 - 115Positive (CH)³JCF ≈ 3-5 Hz
C-5115 - 125Positive (CH)⁴JCF ≈ 1-3 Hz
C-6110 - 120Positive (CH)³JCF ≈ 8-12 Hz
C-7145 - 155No signal (Quaternary)¹JCF ≈ 230-250 Hz
C-3a130 - 140No signal (Quaternary)Possible small coupling
C-7a140 - 150No signal (Quaternary)²JCF ≈ 10-15 Hz
N-CH₃25 - 35Positive (CH₃)No
¹⁹F NMR Spectral Interpretation

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom.[14][15]

  • The spectrum will show a single resonance for the fluorine atom at the 7-position.

  • The chemical shift of fluorine in aromatic systems is typically in the range of -100 to -140 ppm.[16]

  • The signal will be split by the neighboring protons (H-6 and potentially H-5), providing further confirmation of its position. This technique is a powerful tool for the structural elucidation of fluorinated compounds.[17]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[18][19][20][21]

Recommended Sample Preparation and Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzimidazoles and is likely to produce a prominent protonated molecular ion [M+H]⁺.[22][23]

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the [M+H]⁺ ion will be used to determine the elemental composition.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion: The expected exact mass of the protonated molecule [C₈H₉FN₃ + H]⁺ is 167.0829 . HRMS analysis should confirm this mass with an error of less than 5 ppm, providing strong evidence for the molecular formula.[24]

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to study the fragmentation of the molecular ion, which can provide further structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring and loss of substituents.[25][26][27][28][29]

Table 3: Predicted HRMS Data for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

IonCalculated Exact Mass (m/z)
[M+H]⁺167.0829
[M+Na]⁺189.0648

Experimental Workflows

NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->B C Filter into NMR Tube B->C D Acquire ¹H NMR Spectrum C->D Analyze Protons E Acquire ¹³C & DEPT Spectra C->E Analyze Carbons F Acquire ¹⁹F NMR Spectrum C->F Analyze Fluorine G Process and Analyze Spectra D->G E->G F->G H Assign Signals and Determine Coupling Constants G->H I Confirm Structure H->I

Caption: NMR characterization workflow for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Mass Spectrometry Characterization Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis J Prepare Dilute Solution (1 mg/mL) K Infuse into ESI Source J->K L Acquire HRMS Data (Positive Ion Mode) K->L M Perform MS/MS (Optional) L->M N Determine Accurate Mass of [M+H]⁺ L->N P Analyze Fragmentation Pattern M->P O Confirm Elemental Composition N->O Q Finalize Structural Confirmation O->Q P->Q

Caption: Mass spectrometry characterization workflow for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with High-Resolution Mass Spectrometry provides a robust and definitive method for the structural characterization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. The protocols and expected spectral data outlined in this application note serve as a comprehensive guide for researchers to confidently verify the identity and purity of this and structurally related compounds.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • DEPT. (n.d.). NMR Core Facility - Columbia University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Texas Southwestern Medical Center. Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 13.13: DEPT ¹³C NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. Retrieved from [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (2026, February 9). ResearchGate. Retrieved from [Link]

  • Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. (2012, May 15). PubMed. Retrieved from [Link]

  • Study of mass spectra of benzimidazole derivatives. (n.d.). International Journal of Development Research. Retrieved from [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2022, November 15). PubMed. Retrieved from [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Influence of spray voltage on ESI mass spectra of 1-(ferrocenylmethyl)-benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). Royal Society of Chemistry. Retrieved from [Link]

  • High Resolution Mass Spectrometry (HRMS) and nitrogen rule. (2021, April 13). YouTube. Retrieved from [Link]

  • High Resolution Mass Spectrometry-Comprehensive Overview. (2025, December 15). Jordi Labs. Retrieved from [Link]

  • Molecular Characterization of Nitrogen Containing Organic Compounds in Biomass Burning Aerosols Using High Resolution Mass Spectrometry. (2009, May 13). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing. Retrieved from [Link]

  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (n.d.). Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). PubMed. Retrieved from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Expedient synthesis of benzimidazoles using amides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024, January 3). ACS Publications. Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012, September 24). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine Compounds

Abstract This document provides a comprehensive guide for the preparation and execution of in vitro assays to characterize the biological activity of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and its analogs. The ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation and execution of in vitro assays to characterize the biological activity of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and its analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols for preliminary screening and mechanistic studies. We will delve into the rationale behind assay selection, focusing on methods to assess general cytotoxicity and to investigate potential mechanisms of action, such as kinase inhibition and target engagement within a cellular context.

Introduction: The Scientific Rationale

The 1H-benzo[d]imidazol-2-amine core is a key pharmacophore in the development of therapeutic agents.[3] The introduction of a fluorine atom and an N-methyl group can significantly alter the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability. Given that many benzimidazole derivatives exhibit anticancer effects by interfering with cellular signaling pathways, a logical starting point for in vitro characterization is to assess their impact on cancer cell viability and to explore their potential as kinase inhibitors, a major class of oncology drug targets.[1][3]

This guide will present a tiered approach to in vitro testing. We begin with a robust and high-throughput method for assessing cell viability to determine the compound's cytotoxic potential across various cell lines. Subsequently, we will outline a representative in vitro kinase assay to screen for inhibitory activity against a relevant kinase target. Finally, we will discuss the principles of a cellular thermal shift assay (CETSA) as a method to verify target engagement in a more physiologically relevant environment.[4]

Foundational Knowledge: Assay Design and Quality Control

The reliability and reproducibility of in vitro data are paramount in early drug discovery.[5][6] Before proceeding to specific protocols, it is crucial to understand the principles of robust assay design and quality control.

2.1. Key Considerations for Assay Development:

  • Reagent Stability and Quality: Ensure all reagents, including the test compound, are of high purity and are stable under the assay conditions.[5] Pay attention to factors like temperature, photosensitivity, and potential for non-specific adhesion to labware.[5]

  • Assay Window and Signal-to-Background: The assay should have a sufficient dynamic range to distinguish between positive and negative controls. Fine-tuning parameters like enzyme and substrate concentrations is often necessary.[7]

  • Controls, Controls, Controls: Every assay plate must include appropriate controls to ensure data validity.[8][9]

    • Negative/Vehicle Control: (e.g., DMSO) to define the baseline response.

    • Positive Control: A known active compound to confirm the assay is performing as expected.

    • No-Enzyme/No-Cell Control: To measure background signal.

2.2. Statistical Validation:

To ensure confidence in the results, especially in a high-throughput screening (HTS) context, statistical measures of assay quality should be employed.[8][10] The Z'-factor is a common metric used to evaluate the quality of an HTS assay.

Parameter Description Formula Acceptance Criteria
Z'-factor A measure of the statistical effect size of the assay. It reflects the dynamic range and data variation.1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|Z' > 0.5 indicates an excellent assay.

Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their respective means.

Experimental Protocols

3.1. Protocol 1: Cell Viability Assessment using XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[11] This assay is preferred over the MTT assay in many cases because it does not require a solubilization step, thus simplifying the protocol and reducing potential errors.[11]

Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B D Add compound dilutions to wells B->D C Prepare serial dilutions of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine C->D E Incubate for 48-72h D->E F Add XTT reagent E->F G Incubate for 2-4h F->G H Measure absorbance at 450 nm G->H

Caption: Workflow for the XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • XTT Assay and Data Acquisition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract non-specific background absorbance.[14]

    • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

3.2. Protocol 2: In Vitro Kinase Inhibition Assay

Given that many benzimidazole derivatives are kinase inhibitors, screening your compound against a panel of kinases is a logical next step.[3] This protocol describes a generic in vitro kinase assay using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.[15] Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Workflow for Kinase Inhibition Assay

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_readout Detection A Add kinase and inhibitor to well B Pre-incubate A->B C Initiate reaction with ATP/Substrate mix B->C D Incubate at RT C->D E Stop reaction & deplete ATP D->E F Add detection reagent E->F G Measure luminescence F->G

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl2, and a reducing agent like DTT).

    • Dilute the kinase and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of the 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine compound in kinase buffer with a constant DMSO concentration.

    • Prepare an ATP solution at a concentration close to its Km for the specific kinase to ensure competitive inhibition can be accurately measured.[13][16]

  • Assay Procedure:

    • In a 384-well plate, add the diluted inhibitor or vehicle control.

    • Add the diluted kinase to the wells and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of product formation.[13]

  • Signal Detection and Data Analysis:

    • Stop the kinase reaction by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent will lyse any cells (if a cell-based assay) and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of remaining ATP.[15]

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Data Analysis: Subtract the background (no enzyme control), normalize the data to the positive control (no inhibitor), and plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

3.3. Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Confirming that a compound binds to its intended target within a cell is a critical step in drug discovery.[4][17][18] CETSA is a powerful technique that relies on the principle that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[4]

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment & Lysis cluster_heating Heat Challenge cluster_analysis Protein Analysis A Treat intact cells with compound or vehicle B Harvest and lyse cells A->B C Divide lysate into aliquots B->C D Heat aliquots across a temperature gradient C->D E Centrifuge to separate soluble and precipitated protein D->E F Collect supernatant (soluble fraction) E->F G Analyze protein levels by Western Blot or other method F->G H Plot soluble protein vs. temperature G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment and Lysate Preparation:

    • Culture cells to a high confluency.

    • Treat the cells with the 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine compound at a desired concentration or with a vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents) supplemented with protease inhibitors.

    • Lyse the cells (e.g., through freeze-thaw cycles or sonication).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Separation and Analysis of Soluble Proteins:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) at each temperature point.

    • Plot the percentage of soluble target protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[4]

Concluding Remarks

The protocols outlined in this application note provide a structured and robust framework for the initial in vitro characterization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine compounds. By starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays like kinase inhibition and cellular target engagement, researchers can efficiently gather the critical data needed to make informed decisions in the drug discovery process. Adherence to rigorous quality control and careful experimental design are essential for generating reliable and reproducible results.[10][19][20]

References

  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Available at: [Link]

  • Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • Sygnature Discovery. Strategies for target and pathway engagement in cellular assays. Available at: [Link]

  • Hudson Lab Automation. High-Throughput Screening. Available at: [Link]

  • Chemical Probes Portal. Target engagement. Available at: [Link]

  • Aston Research Explorer. Quality Control of High Throughput Screening. Available at: [Link]

  • National Institutes of Health. Target Engagement Assays in Early Drug Discovery - PMC. Available at: [Link]

  • National Institutes of Health. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

  • The Scientist. An Overview of High Throughput Screening. Available at: [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]

  • BMG LABTECH. Kinase assays. Available at: [Link]

  • Kosheeka. Essentials of In Vitro Assay Development. Available at: [Link]

  • National Institutes of Health. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC. Available at: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available at: [Link]

  • Veranex. Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Available at: [Link]

  • NorthEast BioLab. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). Available at: [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • BioPharm International. Method Validation Guidelines. Available at: [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Cs.cmu.edu. GraphViz Examples and Tutorial. Available at: [Link]

  • Analytics Vidhya. Graphviz: Making graphs was never so easy. Available at: [Link]

  • Read the Docs. User Guide — graphviz 0.21 documentation. Available at: [Link]

  • Towards Data Science. Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Journal of Medicinal Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Available at: [Link]

  • National Institutes of Health. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC. Available at: [Link]

  • SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available at: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. Available at: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Available at: [Link]

  • Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing and Purification of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Abstract This document provides a comprehensive guide for the scale-up manufacturing and purification of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, a key heterocyclic motif of interest in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing and purification of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, a key heterocyclic motif of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and scalable synthetic pathway followed by efficient purification strategies. The methodologies are presented with a focus on the underlying scientific principles to ensure adaptability and successful implementation in a laboratory or pilot plant setting.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The target molecule, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, incorporates a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, and an N-methyl group which can influence solubility and cell permeability.

The synthesis of 2-aminobenzimidazoles has been approached through various methods, often involving the cyclization of o-phenylenediamines.[2] This guide outlines a two-step synthetic sequence for the preparation of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, commencing with the synthesis of the 7-fluoro-1H-benzo[d]imidazol-2-amine intermediate, followed by a regioselective N-methylation. Subsequent sections detail robust purification techniques crucial for obtaining the final compound with high purity, a critical requirement for downstream applications.

Scale-Up Manufacturing

The manufacturing process is divided into two main stages: the synthesis of the 2-amino-7-fluorobenzimidazole intermediate and its subsequent N-methylation.

Stage 1: Synthesis of 7-Fluoro-1H-benzo[d]imidazol-2-amine

The initial step involves the cyclization of a fluorinated o-phenylenediamine with cyanogen bromide. This method is a common and effective route for the formation of the 2-aminobenzimidazole core.[2]

Diagram of the Synthetic Workflow for 7-Fluoro-1H-benzo[d]imidazol-2-amine:

Synthesis_of_7-Fluoro-1H-benzo[d]imidazol-2-amine 3-Fluoro-o-phenylenediamine 3-Fluoro-o-phenylenediamine Reaction_Vessel Reaction_Vessel 3-Fluoro-o-phenylenediamine->Reaction_Vessel Step 1a: Charge Reactor Cyclization Cyclization Reaction_Vessel->Cyclization Step 2: Reaction Cyanogen_Bromide Cyanogen_Bromide Cyanogen_Bromide->Reaction_Vessel Step 1b: Add Reagent Solvent Solvent Solvent->Reaction_Vessel Step 1c: Add Solvent Neutralization Neutralization Cyclization->Neutralization Step 3: Quench Filtration Filtration Neutralization->Filtration Step 4: Isolate Drying Drying Filtration->Drying Step 5: Dry 7-Fluoro-1H-benzo[d]imidazol-2-amine 7-Fluoro-1H-benzo[d]imidazol-2-amine Drying->7-Fluoro-1H-benzo[d]imidazol-2-amine Final Product

Caption: Workflow for the synthesis of the 2-amino-7-fluorobenzimidazole intermediate.

Protocol 1: Synthesis of 7-Fluoro-1H-benzo[d]imidazol-2-amine

Parameter Value Rationale
Starting Material 3-Fluoro-1,2-phenylenediamineThe fluorine at the desired position dictates the final product's structure.
Reagent Cyanogen BromideA common and effective reagent for the formation of the 2-aminobenzimidazole ring system.[2]
Solvent Methanol/WaterA mixed solvent system to ensure solubility of both the starting material and the reagent.
Reaction Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, minimizing energy costs and potential side reactions.
Reaction Time 12-16 hoursSufficient time for the reaction to proceed to completion, which should be monitored by TLC.
Work-up Neutralization with aqueous ammoniaTo neutralize the hydrobromic acid formed during the reaction and precipitate the product.

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Charging Reactants: Charge the reactor with 3-Fluoro-1,2-phenylenediamine (1.0 eq) and a mixture of methanol and water (5:1 v/v).

  • Reagent Addition: Dissolve cyanogen bromide (1.1 eq) in methanol and add it dropwise to the stirred solution of the diamine over 1-2 hours, maintaining the temperature below 25 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to 10-15 °C and slowly add aqueous ammonia until the pH is ~9-10. The product will precipitate out of the solution.

  • Filtration and Drying: Filter the solid product, wash with cold water, and dry under vacuum at 50-60 °C to a constant weight.

Stage 2: N-Methylation of 7-Fluoro-1H-benzo[d]imidazol-2-amine

The second stage involves the regioselective methylation of the synthesized intermediate. The choice of methylating agent and base is critical to control the position of methylation and avoid the formation of undesired isomers.[3]

Diagram of the N-Methylation Workflow:

N-Methylation_Workflow Intermediate 7-Fluoro-1H-benzo[d]imidazol-2-amine Reaction_Vessel Reaction_Vessel Intermediate->Reaction_Vessel Step 1a: Charge Reactor Reaction Reaction Reaction_Vessel->Reaction Step 3: Heat Base Base Base->Reaction_Vessel Step 1b: Add Base Solvent Solvent Solvent->Reaction_Vessel Step 1c: Add Solvent Methylating_Agent Methylating_Agent Methylating_Agent->Reaction_Vessel Step 2: Add Reagent Workup Workup Reaction->Workup Step 4: Quench & Extract Purification Purification Workup->Purification Step 5: Isolate Final_Product 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine Purification->Final_Product Final Product

Caption: Workflow for the N-methylation of the 2-amino-7-fluorobenzimidazole intermediate.

Protocol 2: N-Methylation of 7-Fluoro-1H-benzo[d]imidazol-2-amine

Parameter Value Rationale
Starting Material 7-Fluoro-1H-benzo[d]imidazol-2-amineThe product from Stage 1.
Methylating Agent Methyl IodideA common and reactive methylating agent.
Base Potassium Carbonate (K₂CO₃)A mild and effective base for deprotonating the benzimidazole nitrogen.[3]
Solvent Acetone or DMFAnhydrous polar aprotic solvents are suitable for this reaction.[3]
Reaction Temperature RefluxHeating is typically required to drive the reaction to completion.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Work-up Filtration and ConcentrationTo remove inorganic salts and the solvent.

Step-by-Step Methodology:

  • Reactor Setup: In a dry reactor equipped with a mechanical stirrer and a reflux condenser, add 7-Fluoro-1H-benzo[d]imidazol-2-amine (1.0 eq) and anhydrous acetone.

  • Base Addition: Add powdered potassium carbonate (1.5 eq) to the suspension.

  • Methylating Agent Addition: Add methyl iodide (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Purification Techniques

Purification of the final product is crucial to remove unreacted starting materials, reagents, and any side products. A combination of recrystallization and column chromatography is recommended for achieving high purity.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization. A solvent screen should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4]

Protocol 3: Recrystallization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Parameter Recommended Solvents/Systems Rationale
Primary Solvents Ethanol, Methanol, Ethyl AcetateBenzimidazole derivatives often show good recrystallization behavior in these solvents.[4]
Solvent System Ethanol/Water, Ethyl Acetate/HexaneA mixed solvent system can be used to fine-tune the solubility for optimal crystal growth.[5]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography

For higher purity or to separate closely related impurities, flash column chromatography is a highly effective technique.[6][7]

Diagram of the Purification Workflow:

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Flash Chromatography Crude_Product_R Crude Product Dissolution Dissolve in Hot Solvent Crude_Product_R->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling Hot_Filtration->Crystallization Isolation_R Filter and Dry Crystallization->Isolation_R Purified_Solid Partially Purified Solid Isolation_R->Purified_Solid Purified_Solid_C Partially Purified Solid Adsorption Adsorb onto Silica Purified_Solid_C->Adsorption Column_Packing Pack Column Adsorption->Column_Packing Elution Elute with Gradient Column_Packing->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis TLC Analysis Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Concentration Concentrate Pooling->Concentration Final_Product_C High Purity Product Concentration->Final_Product_C

Caption: A comprehensive workflow illustrating the two-stage purification process.

Protocol 4: Flash Column Chromatography

Parameter Value Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution allows for the separation of compounds with different polarities.[3]
Elution Profile Start with 100% Hexane, gradually increase to 50% Ethyl AcetateThis gradient will elute non-polar impurities first, followed by the product.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a column.

  • Loading: Carefully load the silica with the adsorbed product onto the top of the column.

  • Elution: Begin elution with 100% hexane, gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As an indicator of purity.[8]

Conclusion

The protocols described in this application note provide a detailed and scalable approach for the manufacturing and purification of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. By understanding the rationale behind each step, researchers can adapt and optimize these methods to suit their specific laboratory or pilot plant capabilities, ultimately enabling the efficient production of this valuable compound for further research and development.

References

  • Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC. Available from: [Link]

  • Methylation of 2-aminobenzimidazole. Available from: [Link]

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. Available from: [Link]

  • EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents.
  • Methods to Access 2-aminobenzimidazoles of Medicinal Importance | Bentham Science. Available from: [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available from: [Link]

  • Synthesis of Some of Fluorinated Benzimidazole Nucleosides - Semantic Scholar. Available from: [Link]

  • A one-pot method for the synthesis of 2-aminobenzimidazoles and related heterocycles - ElectronicsAndBooks. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]

  • A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. Available from: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available from: [Link]

  • Supporting Information for Synthesis of Fused-benzimidazoles via Successive Nucleophilic Additions of Benzimidazole Derivatives. Available from: [Link]

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm... - Ingenta Connect. Available from: [Link]

  • FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES Yongbao Zhu, Krystyna A. Skupinska, and Ernest J. McEachern* Anor. Available from: [Link]

  • THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Available from: [Link]

  • Fluorinated benzimidazoles for medicinal chemistry and new materials - ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF SOME FUSED IMINO PYRIMIDO BENZOTHIAZOLE DERIVATIVES. Available from: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC. Available from: [Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution - Moodle@Units. Available from: [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. Available from: [Link]

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace. Available from: [Link]

  • (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities - ResearchGate. Available from: [Link]

  • US20130345436A1 - method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents.
  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO Tao Zhang,1 Liang-Z. Available from: [Link]

  • The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules - Arkivoc. Available from: [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry. Available from: [Link]

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Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and its Derivatives

Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine into organic molecules can dramatically enhance their therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, fluorinated benzimidazoles are highly sought-after motifs in the development of new chemical entities.[5][6]

7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, the subject of this guide, represents a versatile building block for the synthesis of complex pharmaceutical intermediates. The strategic placement of the fluorine atom, combined with the N-methyl and 2-amino functionalities, provides a unique platform for generating libraries of novel compounds through catalytic cross-coupling reactions. This document provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this scaffold in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, empowering researchers to accelerate their drug discovery programs.

Synthetic Strategy: Accessing Key Intermediates for Cross-Coupling

While direct C-H activation on the benzimidazole core is possible, a more robust and regioselective approach for cross-coupling involves the use of a halogenated precursor. For the purpose of these application notes, we will focus on the synthesis and subsequent reactions of a key intermediate: 4-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine . The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

The proposed synthetic workflow to access this key intermediate and its subsequent diversification is outlined below.

G cluster_synthesis Synthesis of Key Intermediate cluster_coupling Cross-Coupling Reactions cluster_products Diverse Products A 1,2-Diamino-3-fluorobenzene C Thiourea Intermediate A->C Reaction B Methyl Isothiocyanate B->C D Methylation (e.g., MeI, K2CO3) C->D E 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine D->E F Bromination (e.g., NBS, Acetonitrile) E->F G 4-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (Key Intermediate) F->G H Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) G->H I Buchwald-Hartwig Amination (Primary/Secondary Amines) G->I J Sonogashira Coupling (Terminal Alkynes) G->J K 4-Aryl/Vinyl Derivatives H->K L 4-Amino Derivatives I->L M 4-Alkynyl Derivatives J->M

Figure 1: Proposed workflow for the synthesis and diversification of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing carbon-carbon bonds between our key bromo-benzimidazole intermediate and various aryl or vinyl boronic acids.[7][8][9] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.[8]

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂ or PdCl₂(dppf), and a phosphine ligand is crucial. For this substrate, a bulky and electron-rich ligand like SPhos or XPhos is recommended to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7][10]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid and facilitate the transmetalation step. Cesium carbonate is often more effective for challenging couplings.[10]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[11]

Detailed Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 4-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 equiv.), the desired aryl or vinyl boronic acid (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Add K₂CO₃ (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/vinyl-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF100892
33-Pyridinylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Dioxane/H₂O901078
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O80488

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling our key intermediate with a wide variety of primary and secondary amines.[12][13] This reaction is invaluable for introducing diverse amino functionalities, which are prevalent in bioactive molecules.[14]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Complex A Ar-Pd(II)(Br)L2 Oxidative Addition->Complex A Amine Coordination Amine Coordination Complex A->Amine Coordination HNR'R'' Complex B [Ar-Pd(II)(NHR'R'')L2]+Br- Amine Coordination->Complex B Deprotonation (Base) Deprotonation (Base) Complex B->Deprotonation (Base) Complex C Ar-Pd(II)(NR'R'')L2 Deprotonation (Base)->Complex C Reductive Elimination Reductive Elimination Complex C->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add Pd₂(dba)₃ (1-3 mol%) and a suitable ligand such as RuPhos or BrettPhos (2-6 mol%) to an oven-dried Schlenk tube.

  • Add a strong, non-nucleophilic base such as LHMDS or NaOtBu (1.5 equiv.).[14]

  • Add the 4-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 equiv.) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add an anhydrous, aprotic solvent like toluene or dioxane via syringe.

  • Add the desired primary or secondary amine (1.2 equiv.) via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[15][16] This reaction typically employs a dual catalytic system of palladium and copper.[15]

Causality Behind Experimental Choices
  • Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[15]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used both to neutralize the HX byproduct and to act as a solvent.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a different ligand and base system.[17]

Detailed Protocol: Sonogashira Coupling
  • To a Schlenk flask, add 4-Bromo-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as DMF or THF, followed by an amine base like triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-8 hours, monitoring its progress.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynyl-7-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

References

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. OUCI. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Aromatic Amination/Imination Approach to Chiral Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. OA Monitor Ireland. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole. Semantic Scholar. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. Organic Letters. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Synthesis of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated benzimidazole scaffolds for enhanced metabolic stability and target binding, the synthesis of 7-Fluoro-N-methyl-1H-benzo[d]i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated benzimidazole scaffolds for enhanced metabolic stability and target binding, the synthesis of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine has become a critical, yet challenging, workflow.

The synthesis of 2-aminobenzimidazoles traditionally proceeds via a multi-step, one-pot reaction: the N-substitution of an o-phenylenediamine with an isothiocyanate to form a thiourea intermediate, followed by cyclodesulfurization[1]. However, the introduction of a fluorine atom significantly alters the electronic environment of the starting materials. This guide addresses the unique physicochemical challenges of this molecule, providing field-proven troubleshooting strategies, a self-validating protocol, and mechanistic insights to maximize your synthetic yield.

Mechanistic Overview & Workflow

SynthesisPathway SM 3-Fluoro-1,2-phenylenediamine + Methyl isothiocyanate Thiourea Thiourea Intermediate SM->Thiourea Step 1: N-substitution (Anhydrous, 25°C) Degradation Oxidative Degradation (Polymeric Tars) SM->Degradation O2 / Light Exposure Product 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine Thiourea->Product Step 2: Cyclodesulfurization (EDC·HCl or NaI/e-) Urea Urea Byproduct (Hydrolysis) Thiourea->Urea H2O Present (Carbodiimide Hydrolysis)

Fig 1. Synthesis pathway of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and common failure modes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My starting diamine turns dark brown before the reaction even starts, and final yields are below 20%. What is happening? Causality: You are observing the rapid oxidative degradation of 3-fluoro-1,2-phenylenediamine. Electron-rich o-phenylenediamines are notoriously sensitive to atmospheric oxygen and light, auto-oxidizing into radical cations that rapidly polymerize into dark, insoluble tars. This depletes your active starting material before it can react with the methyl isothiocyanate. Solution: Always store the diamine under inert gas in the dark. Prior to the reaction, degas your solvents (e.g., via argon sparging for 15 minutes). If the starting material is already discolored, sublime it or pass it through a short pad of silica under nitrogen before use.

Q2: The reaction stalls completely at the thiourea intermediate. Why won't it cyclize? Causality: This is a direct result of the 3-fluoro substituent on the diamine. Fluorine exerts a powerful electron-withdrawing inductive (-I) effect. During Step 1, the more nucleophilic meta-amino group attacks the isothiocyanate to form the thiourea. However, for cyclization to occur in Step 2, the highly electron-deficient and sterically hindered ortho-amino group must attack the activated thiocarbonyl or carbodiimide intermediate. Weak desulfurizing agents simply cannot overcome this high activation energy barrier. Solution: Abandon weak or ambient-temperature desulfurizing agents. Switch to a strong, thiophilic activating agent like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and elevate the temperature to 60°C. Alternatively, modern NaI-mediated electrochemical cyclization has proven highly effective for overcoming these electronic deactivations[2].

Q3: I am isolating a significant amount of a urea byproduct instead of the target benzimidazole. How do I prevent this? Causality: Two mechanistic pathways exist for cyclodesulfurization: one involves the initial desulfurization of the thiourea to form a highly reactive carbodiimide intermediate. If adventitious water is present in your solvent or reagents, water will act as a competing nucleophile. It will attack the carbodiimide faster than your deactivated ortho-amine can, irreversibly hydrolyzing it into a stable urea byproduct. Solution: Strict anhydrous conditions are mandatory during the cyclodesulfurization step. Use sure-seal anhydrous solvents (THF or MeCN) and ensure your EDC·HCl is stored in a desiccator, as it is highly hygroscopic.

Quantitative Data: Cyclodesulfurization Reagent Comparison

Selecting the right desulfurization agent is critical for fluorinated substrates. Below is a comparative summary of reagents based on current synthetic methodologies[1],,[2].

Reagent SystemReaction TimeTypical YieldPrimary Failure RiskEnvironmental Impact
EDC·HCl / THF 3-5 hours75-85%Urea formation (if wet)Low
HgO / S / EtOH 8-12 hours50-65%Incomplete conversionHigh (Toxic Heavy Metal)
I₂ / PPh₃ / Et₃N 2-4 hours80-90%Difficult purification (OPPh₃)Moderate
NaI (cat.) / Electrochemical 2-5 hours85-95%Requires specialized setupVery Low (Green)

Self-Validating Experimental Protocol (EDC-Mediated Route)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual and analytical checkpoints are met.

Step 1: Thiourea Formation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq, strictly pale/colorless crystals) in anhydrous THF (0.2 M).

    • Checkpoint 1 (Visual): The solution must remain pale yellow. If it immediately turns dark brown, oxygen has breached the system; halt and restart.

  • Add methyl isothiocyanate (1.1 eq) dropwise at 25°C. Stir for 4-6 hours.

    • Checkpoint 2 (Analytical): Perform TLC (Eluent: 50% EtOAc/Hexanes). The starting diamine spot (Rf ~0.4) must be completely consumed, replaced by a lower-mobility thiourea spot (Rf ~0.2). Do not proceed to Step 2 until conversion is >95%.

Step 2: Cyclodesulfurization 4. To the same reaction flask, add EDC·HCl (1.5 eq) in a single portion under Argon flow. 5. Heat the reaction mixture to 60°C and stir for 4 hours.

  • Checkpoint 3 (Analytical): Perform TLC. The thiourea spot (Rf ~0.2) should convert entirely to the highly polar, strongly UV-active 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine product (Rf ~0.1).

Step 3: Workup and Isolation 6. Cool to room temperature and concentrate the THF under reduced pressure. 7. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize HCl and remove water-soluble EDC-urea byproducts). 8. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄. 9. Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure product.

References

1.[1] Title: A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Source: Scientific Reports (nih.gov) URL:

2. Title: A one-pot method for the synthesis of 2-aminobenzimidazoles and related heterocycles. Source: ElectronicsAndBooks (Tetrahedron Letters) URL:

3.[2] Title: NaI-Mediated Electrochemical Cyclization-Desulfurization for the Synthesis of N-Substituted 2-Aminobenzimidazoles. Source: Organic Chemistry Portal (Journal of Organic Chemistry) URL:

Sources

Optimization

Technical Support Center: Crystallization Optimization for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Welcome to the technical support and troubleshooting center for the isolation and crystallization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1352227-22-5). This compound is a critical functionalized benzimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and crystallization of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1352227-22-5). This compound is a critical functionalized benzimidazole intermediate, frequently utilized in the synthesis of advanced therapeutics such as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors[1].

Because benzimidazoles exhibit strong intermolecular hydrogen bonding, tautomerism, and high lattice energies[2], designing a robust crystallization process requires a precise understanding of solvent-solute interactions. This guide provides authoritative, self-validating protocols and troubleshooting steps based on Hansen Solubility Parameters (HSP)[3] and ICH Q3C regulatory guidelines[4].

Process Workflow & Decision Matrix

The following logic diagram outlines the standard operating procedure for selecting a crystallization strategy based on thermodynamic solubility profiling.

SolventSelection A Determine API HSP & Solubility (7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine) B Select Candidate Solvents (ICH Q3C Class 2 & 3) A->B C Evaluate Solubility Curve B->C D Steep Temperature Dependence (e.g., Acetonitrile, Ethanol) C->D High Temp Dependency E Flat Curve / High Solubility (e.g., DMSO, DMF) C->E High Sol. at Low Temp F Cooling Crystallization D->F G Antisolvent Crystallization (Add Water or Heptane) E->G H Assess Purity, Yield & Form (PXRD, HPLC, Headspace GC) F->H G->H

Decision matrix for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine crystallization.

Theoretical Grounding & Solvent Selection Strategy

The 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine molecule contains a secondary amine, a benzimidazole core, and a fluorine atom. The −NH groups act as strong hydrogen bond donors and acceptors, while the fluorine atom and aromatic nitrogens act as acceptors. According to Hansen Solubility Parameter (HSP) theory, the total cohesive energy ( δt​ ) is governed by dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ ) forces[3].

To achieve optimal crystallization, the solvent's HSP must be carefully mismatched with the API at lower temperatures to induce supersaturation, while maintaining sufficient affinity at elevated temperatures to allow complete dissolution. Furthermore, all solvent selections must comply with ICH Q3C(R9) guidelines for residual solvents to ensure patient safety[4][5].

Table 1: Physicochemical & Regulatory Parameters of Candidate Solvents
SolventICH Q3C ClassPDE Limit (mg/day)Concentration Limit (ppm)Crystallization Role
Acetonitrile Class 24.1410Primary Solvent (Cooling)
Ethanol Class 350.05,000Primary Solvent (Cooling)
Ethyl Acetate Class 350.05,000Primary Solvent / Slurry
Heptane Class 350.05,000Antisolvent
Water N/AN/AN/AAntisolvent

Note: Acetonitrile is particularly effective for benzimidazole derivatives because it exhibits a remarkably large dependence of solubility on temperature, making it an ideal medium for high-yield cooling crystallization.

Self-Validating Experimental Protocols

Protocol A: Cooling Crystallization (Recommended for Acetonitrile)

This protocol utilizes a controlled cooling trajectory within the Metastable Zone Width (MSZW) to ensure crystal growth dominates over secondary nucleation, preventing amorphous precipitation.

  • Dissolution: Suspend 10.0 g of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine in 100 mL of Acetonitrile. Heat the reactor to 75°C under continuous agitation (250 RPM). Causality: Elevated temperature maximizes the kinetic energy, overcoming the high lattice energy of the benzimidazole H-bond network[2].

  • Clarification: Perform a hot filtration through a pre-warmed 0.22 µm PTFE inline filter into a clean, jacketed crystallizer. Causality: This removes insoluble impurities and foreign particulates that act as heterogeneous nucleation sites, which could prematurely collapse the MSZW.

  • Nucleation Control: Cool the solution to 60°C at a rate of 1°C/min. Hold at 60°C for 30 minutes. Introduce 0.1 g (1% w/w) of pure, pre-milled seed crystals. Causality: Seeding bypasses the high activation energy required for spontaneous primary nucleation, ensuring consistent polymorphic outcomes and preventing liquid-liquid phase separation (oiling out).

  • Desupersaturation: Cool the seeded slurry from 60°C to 5°C at a slow, linear rate of 0.1°C/min. Causality: A slow cooling rate maintains the supersaturation level strictly within the MSZW, promoting the growth of large, pure, and easily filterable crystals.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Acetonitrile to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours. Verify residual acetonitrile is below the 410 ppm ICH Q3C limit via Headspace Gas Chromatography (HS-GC)[4][6].

Protocol B: Antisolvent Crystallization (DMSO / Water)

Used when the API exhibits flat solubility curves or degradation at high temperatures.

  • Dissolution: Dissolve 10.0 g of the API in 40 mL of Dimethyl Sulfoxide (DMSO) at 25°C.

  • Antisolvent Addition: Using a dosing pump, add 120 mL of purified Water (the antisolvent) at a constant rate of 2 mL/min while stirring at 400 RPM. Causality: Water rapidly increases the polarity of the solvent mixture, drastically reducing the δt​ affinity between the solvent and the API, forcing precipitation.

  • Aging: Stir the resulting suspension for 2 hours at 20°C to allow Ostwald ripening.

  • Isolation: Filter, wash extensively with water to remove residual DMSO, and vacuum dry.

Troubleshooting & FAQs

Q1: During cooling crystallization, my product forms a viscous liquid layer at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal solubility curve before the crystallization boundary, causing the solute to separate into a dense, solvent-rich liquid phase rather than a solid crystal lattice. Solution:

  • Decrease the initial concentration to ensure the trajectory hits the solid-liquid equilibrium line before the LLPS region.

  • Introduce seed crystals at a temperature above the cloud point to force heterogeneous solid nucleation before the oil phase can form.

  • Adjust the solvent mixture by adding a co-solvent (e.g., 10% Ethanol) to alter the Hansen Solubility Parameters and suppress the oiling boundary.

Q2: My isolated crystals contain 1,200 ppm of Acetonitrile, which fails the ICH Q3C specification. How can I reduce this? A: Acetonitrile is a Class 2 solvent with a strict Permitted Daily Exposure (PDE) limit of 410 ppm (Option 1)[4][6]. Benzimidazoles are known to occasionally trap solvent molecules within their crystal lattice (solvates)[2]. Solution: If prolonged vacuum drying at elevated temperatures (e.g., 60°C) fails to reduce the residual solvent, the acetonitrile is likely incorporated into the crystal lattice. You must perform a solvent-mediated phase transformation (slurry)[7]. Resuspend the wet cake in a Class 3 solvent like Ethanol or Ethyl Acetate (limit 5,000 ppm)[4] and stir at 40°C for 12 hours. The API will undergo dissolution and recrystallization, purging the Acetonitrile from the lattice and replacing it with the safer Class 3 solvent.

Q3: I am observing batch-to-batch variations in the melting point and PXRD patterns. What is causing this? A: Benzimidazoles are highly prone to polymorphism and 1(H)⇌3(H) tautomerism[2]. The specific hydrogen-bonding network formed during nucleation is heavily dictated by the solvent's polarity and its ability to act as an H-bond donor/acceptor. Solution: Standardize your solvent system and cooling profile. If you require a specific thermodynamically stable polymorph, conduct a prolonged slurry experiment in a non-solvating medium (like Ethyl Acetate) at room temperature for 48 hours. This solvent-mediated crystallization provides the activation energy necessary for metastable polymorphs to convert into the most thermodynamically stable crystalline form[7].

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q3C (R9) Guideline on impurities Source: European Medicines Agency (EMA) URL:[Link]

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Stoichiometric Variation of the Components in the Crystals Derived from Squaric Acid and Benzimidazole by Solvent Mediated Crystallization Source: ACS Publications URL:[Link]

  • US9421213B2 - Chemical compounds Source: Google Patents URL
  • Hansen solubility parameter as a tool to predict cocrystal formation Source: Ovid URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine reactions

Welcome to the technical support guide for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common synthetic challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common synthetic challenges associated with this sterically hindered and electronically modulated scaffold. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and succeed in your specific application.

Introduction: Understanding the Molecule's Reactivity

7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is a unique building block. Its reactivity is primarily governed by two key structural features:

  • The 7-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the nearby N-1 nitrogen of the benzimidazole core.[1][2] This can make reactions like N-alkylation more challenging.

  • Steric Hindrance: The fluorine atom at the C-7 position and the N-methyl group on the exocyclic amine create significant steric bulk around the N-1 and C-2 positions.[3] This steric congestion can impede the approach of bulky reagents, leading to lower reaction rates and yields for common transformations like acylations and cross-coupling reactions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter.

FAQ 1: Why is my N-acylation of the exocyclic amine failing or giving low yields?

Question: I am trying to perform an N-acylation on the 2-amino group of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine using a standard acyl chloride/pyridine procedure, but I'm observing very low conversion. What is causing this and how can I fix it?

Answer: This is a classic case of steric hindrance. The N-methyl group and the adjacent 7-fluoro group create a sterically crowded environment around the exocyclic amine.[4] A standard base like pyridine may not be sufficient to promote the reaction with a bulky acylating agent. Furthermore, the planarity of the benzimidazole ring system contributes to this steric clash.

The Underlying Chemistry:

The lone pair of the exocyclic nitrogen is part of a delocalized 10-π electron system, which reduces its nucleophilicity compared to a simple alkylamine.[5] The combination of this electronic effect with the significant steric blockade from the substituents makes acylation challenging.

Recommended Solution: Use of a More Reactive Acylating Agent and a Non-Nucleophilic Base.

To overcome this, we recommend using a more reactive acylating system and a stronger, non-nucleophilic base. A carbodiimide coupling approach with an activating agent like HOBt (Hydroxybenzotriazole) often proves successful.

Experimental Protocol: EDC/HOBt Mediated N-Acylation

This protocol is designed for the coupling of a generic carboxylic acid (R-COOH) to the target amine.

Materials:

  • 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq.)

  • Carboxylic acid (1.2 eq.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq.)

  • HOBt (Hydroxybenzotriazole) (1.5 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 eq.), EDC (1.5 eq.), and HOBt (1.5 eq.).

  • Dissolve the mixture in anhydrous DMF.

  • Stir the solution at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq.) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Add DIPEA (3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This method avoids the use of bulky acyl chlorides and the formation of unreactive intermediates, often leading to significantly higher yields.[6]

FAQ 2: What are the best conditions for a Buchwald-Hartwig amination with this substrate?

Question: I am attempting a Buchwald-Hartwig C-N cross-coupling reaction to functionalize the N-1 position of the benzimidazole ring. My initial attempts with standard Pd₂(dba)₃/BINAP catalysts have failed. How can I improve this reaction?

Answer: The failure of standard Buchwald-Hartwig conditions is common for sterically hindered and electron-deficient heterocyclic substrates. The N-1 position is shielded by the 7-fluoro group, and its nucleophilicity is reduced.[7] Success hinges on the choice of a specialized ligand that can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

The Underlying Chemistry:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond.[10] Steric hindrance around the nitrogen can slow down both the coordination and the final reductive elimination step. Bulky, electron-rich phosphine ligands are required to stabilize the palladium catalyst and facilitate these difficult steps.[8][11]

Recommended Solution: Employing Sterically Demanding Biarylphosphine Ligands.

We recommend using a modern generation of bulky, electron-rich biarylphosphine ligands. These ligands create a coordinatively unsaturated and highly reactive palladium center that is effective for coupling hindered substrates.[11][12]

Ligand NameStructureKey FeaturesRecommended Base
XPhos alt text Excellent for hindered aryl chlorides and bromides.K₃PO₄ or Cs₂CO₃
RuPhos alt text High activity at low catalyst loadings. Good for heteroaromatic substrates.K₂CO₃ or K₃PO₄
BrettPhos alt text Particularly effective for coupling primary amines.LiHMDS or NaOtBu
Experimental Protocol: Buchwald-Hartwig Amination with XPhos Pd G3 Precatalyst

Materials:

  • 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq.)

  • Aryl halide (Ar-X) (1.1 eq.)

  • XPhos Pd G3 precatalyst (0.02 eq., 2 mol%)

  • K₃PO₄ (Potassium phosphate) (2.0 eq.)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a glovebox or a flame-dried Schlenk tube, add the aryl halide (1.1 eq.), 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq.), K₃PO₄ (2.0 eq.), and the XPhos Pd G3 precatalyst (0.02 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0L Active L-Pd(0) Catalyst OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0L->OxAdd Ar-X LigEx Ligand Exchange & Deprotonation (L-Pd(II)(Ar)(Amine)) OxAdd->LigEx Amine, Base (Sterically Hindered Step) RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0L Ar-Amine (Product) Start Start with Pd(II) Precatalyst Start->Pd0L Reduction

Buchwald-Hartwig catalytic cycle.
FAQ 3: How can I selectively alkylate the N-1 position of the benzimidazole ring?

Question: I need to introduce an alkyl group at the N-1 position, but when I use standard conditions like K₂CO₃ and an alkyl halide in acetone, I get a mixture of products or no reaction. What is the correct procedure?

Answer: This is a common issue stemming from two factors: the reduced nucleophilicity of the N-1 nitrogen due to the electron-withdrawing 7-fluoro group, and the presence of the other two nitrogen atoms which can also potentially react.[1][13] A weak base like K₂CO₃ is often insufficient to fully deprotonate the N-1 position to generate the required benzimidazolide anion.

The Underlying Chemistry:

Selective N-1 alkylation requires the quantitative formation of the N-1 anion, which is a much stronger nucleophile than the neutral benzimidazole. This is best achieved by using a strong, non-nucleophilic base in an anhydrous, aprotic solvent. This ensures that the base's only role is deprotonation.

Recommended Solution: Deprotonation with a Strong Base.

Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the most acidic proton (at N-1), forming the sodium salt. The subsequent addition of the alkylating agent leads to clean and selective N-1 alkylation.[14][15]

Experimental Protocol: N-1 Alkylation using Sodium Hydride

Materials:

  • 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Alkyl halide (R-X) (1.1 eq.)

  • Anhydrous DMF or THF

Procedure:

  • Wash the sodium hydride (1.2 eq.) with anhydrous hexanes three times to remove the mineral oil, and carefully dry it under a stream of nitrogen.

  • Suspend the washed NaH in anhydrous DMF in a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. (Note: Hydrogen gas is evolved).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylation of 7-Fluoro-1H-benzo[d]imidazol-2-amine

Welcome to the Advanced Application Support Center. The functionalization of 2-aminobenzimidazoles is a notorious bottleneck in medicinal chemistry due to competing nucleophilic sites and tautomeric equilibria.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The functionalization of 2-aminobenzimidazoles is a notorious bottleneck in medicinal chemistry due to competing nucleophilic sites and tautomeric equilibria. This guide provides field-proven, mechanistically grounded solutions to eliminate impurities and control regioselectivity during the N-methylation of 7-fluoro-1H-benzo[d]imidazol-2-amine.

Part 1: Mechanistic Causality & System Dynamics

To troubleshoot impurity formation, you must first understand the intrinsic reactivity of the 7-fluoro-2-aminobenzimidazole scaffold.

1. The Guanidine-Like Resonance System 2-Aminobenzimidazoles possess an amphoteric character driven by a 10-π electron aromatic system conjugated with the exocyclic amine. The lone pair on the exocyclic nitrogen (C2-NH₂) is heavily delocalized into the endocyclic imine nitrogens. Consequently, the ring nitrogens (N1/N3) are significantly more nucleophilic than the exocyclic amine. Direct electrophilic attack will inherently favor the ring.

2. Tautomerism and the 7-Fluoro Effect 7-Fluoro-1H-benzo[d]imidazol-2-amine exists in a rapid tautomeric equilibrium with its 4-fluoro counterpart. When deprotonated by a base, it forms a delocalized anion. The fluorine atom at the C7 position exerts two critical forces:

  • Steric Hindrance: The atomic radius of fluorine blocks the adjacent N1 position.

  • Inductive Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density at N1. Therefore, under kinetic control, direct alkylation of the ring will heavily favor the N3 position over the N1 position.

3. The Over-Alkylation Trap A primary source of impurities is di- and tri-methylation. The starting material is highly polar and often exhibits poor solubility in standard reaction solvents. However, shielding the polarity via mono-N-methylation drastically increases the molecule's solubility and cell permeability[1]. Because the mono-methylated product is fully dissolved while the starting material remains a suspension, the product reacts faster with the alkylating agent, leading to over-methylation[2].

Part 2: Troubleshooting Desk (FAQs)

Q: I am using Methyl Iodide (MeI) and K₂CO₃, but my LC-MS shows a complex mixture of regioisomers. How do I force the reaction to target the exocyclic amine? A: Direct base-catalyzed alkylation will never yield the exocyclic N-methyl product cleanly due to the superior nucleophilicity of the ring nitrogens. To selectively methylate the exocyclic amine, you must use an in situ protection strategy . The literature demonstrates that regioselective monomethylation of the exocyclic amine can be achieved in a one-pot procedure by reacting the amine with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide, followed by methylation with dimethyl sulfate, and subsequent hydrolysis[3].

Q: I am targeting the N3-ring position, but I am still seeing 15-20% of the N1-methyl isomer. How do I improve the kinetic selectivity? A: The 7-fluoro group provides natural steric bias against N1, but small electrophiles like MeI can still penetrate. To maximize N3 selectivity, lower the reaction temperature to 0 °C to strictly enforce kinetic control, and use a bulkier base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) to coordinate the anion and amplify the steric shielding around the N1-fluorine pocket.

Q: My reaction stalls at 70% conversion, but if I add more MeI, I get di-methylated impurities. How do I push to completion? A: This is a solubility-driven kinetic trap. Do not add excess MeI. Instead, switch to a biphasic reaction system (e.g., DCM/Water with a phase-transfer catalyst like TBAB) or use a milder, slow-releasing methylating agent like Dimethyl Carbonate (DMC) at elevated temperatures. This ensures the local concentration of the electrophile remains low, preventing the dissolved mono-methyl product from outcompeting the undissolved starting material.

Part 3: Reaction Pathway Visualization

G SM 7-Fluoro-1H-benzo[d]imidazol-2-amine (Tautomeric Anion) Cond1 Base + MeI (1.0 eq) @ 0°C Kinetic Control SM->Cond1 Cond2 1. TFAA / 2. Me2SO4 / 3. NaOH In-situ Protection SM->Cond2 Cond3 Excess MeI / Heat Thermodynamic / Uncontrolled SM->Cond3 Prod1 N3-Methyl Isomer (Major Ring Alkylation) Cond1->Prod1 Steric Bias Favored Prod2 N1-Methyl Isomer (Minor, Sterically Hindered) Cond1->Prod2 Disfavored Prod3 Exocyclic N-Methyl (Targeted Exocyclic) Cond2->Prod3 Regioselective Impurity Di-/Tri-Methylated Impurities (Over-alkylation) Cond3->Impurity Poly-alkylation

Reaction pathways for the N-methylation of 7-fluoro-2-aminobenzimidazole and impurity formation.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure you can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Regioselective Exocyclic N-Methylation via In Situ Protection[3]

Mechanism: Transient protection of the exocyclic amine shifts its pKa, allowing selective deprotonation and methylation of the exocyclic nitrogen, completely shielding the ring nitrogens.

  • Protection: Suspend 7-fluoro-1H-benzo[d]imidazol-2-amine (1.0 eq) in anhydrous THF under N₂. Cool to 0 °C.

  • Add Triethylamine (TEA, 1.5 eq) followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 1.1 eq).

  • IPC 1: Stir for 30 mins. Check by LC-MS. You should observe complete conversion to the mono-TFA protected intermediate (M+H + 96).

  • Alkylation: To the same pot, add Potassium tert-butoxide (KOtBu, 1.2 eq) and stir for 15 mins to generate the amide anion.

  • Add Dimethyl sulfate (Me₂SO₄, 1.05 eq) dropwise. Stir at room temperature for 2 hours.

  • IPC 2: Check by LC-MS. The mass should shift by +14 Da (methylation of the TFA-amide).

  • Deprotection: Add 2M NaOH (aq) directly to the reaction mixture and heat to 50 °C for 4 hours to cleave the trifluoroacetate group.

  • Workup: Neutralize with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Kinetically Controlled Ring N3-Methylation

Mechanism: Utilizing the 7-fluoro steric bulk to block N1, while strict stoichiometric and temperature controls prevent over-alkylation.

  • Initiation: Suspend the starting material (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool strictly to 0 °C using an ice bath.

  • Deprotonation: Add finely powdered Cs₂CO₃ (1.2 eq). Stir for 30 minutes to ensure complete anion generation. The suspension will become slightly more translucent.

  • Alkylation: Prepare a 1.0 M solution of Methyl Iodide (MeI, 0.98 eq) in DMF. Add this solution dropwise over 1 hour using a syringe pump. Causality: Starving the reaction of MeI prevents the dissolved mono-methyl product from undergoing a second alkylation.

  • IPC 1: After 2 hours at 0 °C, quench a 10 µL aliquot in MeOH and analyze via UPLC. Target profile: >85% N3-methyl, <5% N1-methyl, <2% di-methyl, ~8% unreacted SM.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH/Water to purge the remaining unreacted starting material.

Part 5: Quantitative Impurity Profiling

Use the following reference table to benchmark your crude reaction profiles against expected outcomes based on the chosen methodology.

Reaction MethodologyReagents & ConditionsTarget SiteMajor Regioisomer YieldKey Impurities (LC-MS Profile)
Direct Alkylation (Standard) MeI (1.5 eq), K₂CO₃, DMF, RTRing (Mixed)~60% (N3-Methyl)15% N1-Methyl, 20% Di-methylated
Direct Alkylation (Kinetic) MeI (0.98 eq), Cs₂CO₃, DMF, 0 °CRing (N3)~85% (N3-Methyl)<5% N1-Methyl, <2% Di-methylated
Reductive Amination Formaldehyde, NaBH(OAc)₃, DCEExocyclic<10% (Exocyclic)>80% Di-methylated (Exocyclic N,N-dimethyl)
In Situ Protection[3] 1. TFAA 2. Me₂SO₄ 3. NaOHExocyclic>90% (Exocyclic)<2% Ring-methylated, <1% Di-methylated

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

  • Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway Source: PLOS One URL:[2]

  • Synthesis of a DNA-Encoded Macrocyclic Library Utilizing Intramolecular Benzimidazole Formation Source: Bioconjugate Chemistry - ACS Publications URL:[1]

Sources

Troubleshooting

HPLC method development and peak resolution for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Technical Support Center: HPLC Method Development & Troubleshooting for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter challenges when chromatographers attempt to analyze halogenated benzimidazole derivatives using generic platform methods. The molecule 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine presents a unique triad of chromatographic challenges:

  • Basic Nitrogen Centers: The imidazole ring and exocyclic N-methyl amine are highly prone to secondary interactions with column matrices.

  • Halogen Electronegativity: The 7-fluoro substitution alters the local dipole moment, complicating resolution from structurally similar impurities.

  • Tautomerism/Ionization: pH-dependent structural shifts can lead to split peaks, tailing, or retention time drift.

This guide provides field-proven, mechanistically grounded solutions to ensure your methods are robust, reproducible, and self-validating.

Section 1: Physicochemical Causality & Method Strategy

Before troubleshooting, we must understand the molecule's behavior. The nitrogen atoms in the benzimidazole ring can undergo protonation, making mobile phase pH control critical ([Benchchem][1]). If the pH is not optimized relative to the analyte's pKa, partial ionization occurs. This creates a dual-retention mechanism (hydrophobic partitioning of the neutral species and ion-exchange of the protonated species), leading to inconsistent stationary phase interactions and severe peak tailing ([PharmaGuru][2]).

Table 1: Predictive Chromatographic Behavior & Component Selection
ParameterMechanistic ImplicationRecommended HPLC Strategy
Basic Amine (pKa ~5.5-6.5) Strong interaction with acidic residual silanols (Si-O⁻) on silica columns.Use low pH (< 3.0) to fully protonate the amine and suppress silanol ionization, or use high pH (> 10.0) with hybrid silica to neutralize the amine.
7-Fluoro Substitution Induces a strong dipole; minimal change to overall hydrophobicity compared to des-fluoro.Avoid standard C18 for impurity profiling. Utilize PFP (Pentafluorophenyl) or Phenyl-Hexyl phases for enhanced dipole-dipole and π−π interactions.
Aromatic System Strong UV chromophore; potential for π−π stacking.UV detection at 254 nm or 288 nm ([Acta Pol Pharm][3]). Use methanol as an organic modifier to enhance π−π interactions if acetonitrile fails.

Section 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (Asymmetry Factor > 2.0) on my standard C18 column. How do I correct this? Mechanistic Cause: Peak tailing in basic compounds almost always indicates unwanted secondary interactions between the protonated basic amine and residual active silanol groups (Si–OH) on the silica support ([PharmaGuru][2]). Under standard reversed-phase conditions, these interactions cause the analyte to "stick" to the column, skewing the peak toward the baseline after the apex. Resolution:

  • Optimize pH: Drop the mobile phase pH to 2.5 using 0.1% Formic Acid or Phosphoric Acid. This fully protonates the benzimidazole, but more importantly, it protonates the silanols (Si-OH), neutralizing their negative charge and preventing ion-exchange interactions.

  • Upgrade Column Chemistry: Switch to an endcapped, polar-embedded, or hybrid silica column designed for basic compounds ([Welch Materials][4]). These columns physically shield the silica backbone.

Q2: My method cannot resolve the 7-fluoro API from the 4-fluoro positional isomer. Gradient changes aren't working. What's next? Mechanistic Cause: Positional isomers often have nearly identical LogP (hydrophobicity) values. A purely hydrophobic stationary phase like C18 cannot distinguish them because it relies solely on dispersive forces. Resolution: You must change the selectivity ( α ) of the system. Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms on the PFP phase will interact with the 7-fluoro and 4-fluoro groups differently via dipole-dipole interactions, shape selectivity, and charge-transfer mechanisms, easily pulling the isomers apart.

Q3: I am experiencing retention time drift and baseline fluctuations over a sequence of 50 injections. Why? Mechanistic Cause: This is typically a buffering capacity issue or pH drift. Inconsistent pH levels alter the ionization state of the benzimidazole, directly impacting its retention time ([IJNRD][5]). Resolution: Ensure your buffer concentration is adequate (e.g., 20-50 mM). If using a volatile buffer like ammonium acetate for LC-MS compatibility, ensure the bottle is capped properly to prevent ammonia evaporation. Self-Validating Step: Inject a system suitability standard every 10 injections. If the retention time shifts by > 2%, remake the mobile phase.

Section 3: Diagnostic Workflows

PeakTailing Start Asymmetry Factor (As) > 1.5 CheckpH Is Mobile Phase pH near pKa (5.5-7.0)? Start->CheckpH AdjustpH Adjust pH to < 3.0 (Fully protonate basic sites) CheckpH->AdjustpH Yes CheckColumn Is the Stationary Phase Endcapped? CheckpH->CheckColumn No AdjustpH->CheckColumn ChangeColumn Switch to Hybrid/Endcapped Silica Column CheckColumn->ChangeColumn No Buffer Increase Buffer Strength (20-50 mM) CheckColumn->Buffer Yes ChangeColumn->Buffer End Symmetrical Peak (As 1.0 - 1.2) Buffer->End

Troubleshooting workflow for resolving peak tailing in basic benzimidazole derivatives.

Resolution Start Co-eluting Isomers (Rs < 1.5) Selectivity Evaluate Selectivity (α) Switch to PFP or Phenyl-Hexyl Start->Selectivity Gradient Decrease Gradient Slope (%B/min) Selectivity->Gradient Temp Optimize Column Temp (Test 20°C vs 40°C) Gradient->Temp End Baseline Resolution (Rs > 2.0) Temp->End

Stepwise resolution optimization strategy for structurally similar positional isomers.

Section 4: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization for Basic Benzimidazoles

Objective: Establish a robust mobile phase that prevents partial ionization and ensures peak symmetry.

  • Buffer Preparation (pH 2.5):

    • Weigh 1.54 g of Ammonium Formate (20 mM final concentration) and dissolve in 1 L of HPLC-grade water.

    • Titrate with Formic Acid until the pH reaches exactly 2.5.

    • Causality: A pH of 2.5 is at least 2 units below the predicted pKa of the benzimidazole, ensuring >99% protonation and a single retention mechanism.

  • Mobile Phase B Selection: Use Acetonitrile for lower backpressure, or Methanol if enhanced shape selectivity is required for isomer separation.

  • System Equilibration: Flush the column with 10-15 column volumes (CV) of the initial gradient composition.

    • Self-Validation: Monitor the baseline UV signal; do not inject until the drift is < 0.1 mAU/min.

  • Isocratic Testing: Run an isocratic method at 40:60 (v/v) Buffer:Acetonitrile, a common starting ratio for benzimidazole derivatives ([Benchchem][1]). Calculate the Asymmetry Factor ( As​ ). If As​ > 1.2, proceed to Protocol 2.

Protocol 2: Column Screening Workflow for Halogenated Benzimidazoles

Objective: Resolve 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine from des-fluoro and positional isomers.

  • Column Selection: Install three columns of identical dimensions (e.g., 150 x 4.6 mm, 3 µm) on a column-switching valve:

    • Column A: Hybrid C18 (Baseline hydrophobic retention)

    • Column B: PFP (Pentafluorophenyl - targets the fluorine dipole)

    • Column C: Phenyl-Hexyl (Targets the benzimidazole π -system)

  • Screening Gradient: Program a universal screening gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Data Analysis: Overlay the chromatograms. Calculate the resolution ( Rs​ ) between the critical pair (e.g., 7-fluoro vs. 4-fluoro).

    • Equation: Rs​=2(tR2​−tR1​)/(w1​+w2​)

  • Optimization: Select the column yielding the highest α (selectivity) value. Fine-tune the resolution by flattening the gradient slope (e.g., changing from 4.5% B/min to 2% B/min) around the elution time of the critical pair.

Table 2: Quantitative System Suitability Targets
ParameterAcceptance CriteriaCorrective Action if Failed
Resolution ( Rs​ ) ≥2.0 for critical pairsFlatten gradient; switch to PFP column.
Tailing Factor ( Tf​ ) ≤1.5 Lower pH; replace column; check for void volume.
Retention Time %RSD ≤1.0% (n=6)Remake buffer; check pump check-valves for leaks.
Theoretical Plates ( N ) >10,000 Reduce injection volume; check sample solvent strength.

References

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II). 4

  • PharmaGuru. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. 2

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (1H-benzimidazol-2-ylthio)acetonitril.1

  • IJNRD. UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. 5

  • Acta Pol Pharm. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. 3

Sources

Optimization

Improving solubility of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine in aqueous biological assays

Welcome to the Technical Support Center for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine . This resource is designed for researchers and drug development professionals encountering precipitation, assay incompatibility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine . This resource is designed for researchers and drug development professionals encountering precipitation, assay incompatibility, or erratic dose-response curves when utilizing this compound in aqueous biological assays.

Due to its planar aromatic core and the highly electronegative fluorine atom, this compound exhibits severe hydrophobicity and a low pKa, making physiological solubilization a significant technical hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable assay performance.

Troubleshooting Workflow

Workflow Start Compound Precipitates in Aqueous Buffer CheckDMSO 1. Verify Stock Solution Ensure 100% dissolution in DMSO Start->CheckDMSO LimitDMSO 2. Optimize Co-solvent Keep DMSO ≤ 0.1% - 0.5% CheckDMSO->LimitDMSO Verified AdjustPH 3. pH Adjustment Lower pH to 5.5-6.0 if assay permits LimitDMSO->AdjustPH Precipitates Success Soluble & Assay-Ready LimitDMSO->Success Soluble UseCD 4. Cyclodextrin Complexation Use 10-20% HP-β-CD AdjustPH->UseCD Precipitates / pH Fixed AdjustPH->Success Soluble UseCD->Success Soluble

Fig 1: Stepwise troubleshooting workflow for resolving benzimidazole precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound crashes out immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it? A1: This is a classic "solvent shift" precipitation. When the organic solvent (DMSO) is diluted into an aqueous buffer, the highly hydrophobic, planar benzimidazole core rapidly nucleates because it exceeds its thermodynamic solubility limit[1]. Furthermore, the addition of the strongly electronegative fluorine atom at the 7-position withdraws electron density from the benzimidazole core. This lowers the pKa of the imidazole nitrogens, meaning the compound remains almost entirely unprotonated (neutral) and highly lipophilic at physiological pH (7.4). Fix: Do not dilute directly from 100% DMSO into 100% aqueous buffer. Instead, utilize complexation agents like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final buffer prior to introducing the compound.

Q2: Can I just increase the DMSO concentration in my cell culture assay to keep the compound dissolved? A2: No. While DMSO is an excellent polar, aprotic solvent for stock solutions, it is highly toxic to cells at elevated concentrations. DMSO penetrates cell membranes and displaces water. For cell culture assays, maintaining a final DMSO concentration of ≤0.1% is the gold standard[2]. Concentrations exceeding 1% will inhibit cell proliferation, and concentrations >10% actively induce apoptosis via caspase-9 and -3 activation[3],[4]. Increasing DMSO will confound your assay results with solvent-induced cytotoxicity.

Q3: My biochemical assay requires a strict pH of 7.4. What is the most effective workaround for solubilization? A3: The most effective strategy for neutral-pH solubilization of benzimidazoles is the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic interior cavity. They encapsulate the hydrophobic benzimidazole core, forming a non-covalent inclusion complex that shields the drug from water[5]. Studies have shown that HP-β-CD can increase the aqueous solubility of benzimidazole derivatives by over 1000-fold without altering the pH[6].

Q4: Can I combine pH adjustment with cyclodextrins for even higher concentrations? A4: Yes. If your assay can tolerate a slightly acidic environment (e.g., pH 5.5 - 6.0), you can achieve a synergistic effect. Lowering the pH partially protonates the imidazole nitrogen, while HP-β-CD encapsulates the molecule. This combined approach has been documented to increase the solubility of similar thiazolobenzimidazole compounds by up to 3 orders of magnitude[7].

Quantitative Strategy Comparison

The following table summarizes the expected outcomes of various solubilization strategies to help you select the appropriate method for your specific assay constraints.

Solubilization StrategyMechanism of ActionExpected Solubility IncreaseBiological Assay Compatibility
DMSO Co-solvent Disrupts water hydrogen bonding networkModerate (concentration dependent)Low (Strict limit of 0.1% - 0.5% for cell viability)
pH Adjustment (< pH 6.0) Protonates the basic imidazole nitrogen10x - 100xModerate (Highly dependent on enzyme/cell pH tolerance)
HP-β-CD Complexation Encapsulates hydrophobic core in lipophilic cavity100x - 1000x+High (FDA-approved excipient, well-tolerated by cells)
Synergistic (pH + HP-β-CD) Simultaneous protonation and encapsulation>1000xModerate to High

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to achieve high aqueous concentrations of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine without exceeding DMSO toxicity limits.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., PBS, pH 7.4). Ensure the cyclodextrin is fully dissolved.

  • Compound Addition: Add 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine as a dry powder directly to the HP-β-CD solution. (Alternatively, spike in a highly concentrated DMSO stock, ensuring the final DMSO concentration remains <0.5%).

  • Equilibration: Stir the suspension continuously at 500 RPM for 24 to 48 hours at room temperature. Inclusion complexation is an equilibrium process and requires time to reach maximum solubility.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Measure the final dissolved concentration of the filtrate using UV-Vis spectroscopy or HPLC against a known standard curve.

  • Control Requirement: Always run a vehicle control (20% HP-β-CD buffer without the compound) in your biological assay to verify that the cyclodextrin does not independently affect your biological readout.

Protocol B: Determining Maximum Tolerated Dose (MTD) of Solvents in Cell Assays

Before testing your compound, you must validate that your chosen cell line can tolerate the solvent system.

  • Cell Seeding: Seed your target cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • Vehicle Titration: Prepare a serial dilution of your vehicle in the culture media.

    • For DMSO: Test 0.01%, 0.05%, 0.1%, 0.5%, 1%, and 5%.

    • For HP-β-CD: Test 1%, 2.5%, 5%, 10%, and 20% (w/v).

  • Treatment: Replace the overnight media with the vehicle-containing media. Include a completely untreated control (media only).

  • Incubation: Incubate for the exact duration of your intended compound assay (e.g., 48 or 72 hours).

  • Viability Readout: Assess cell viability using a metabolic assay (e.g., CellTiter-Glo® or MTT).

  • Analysis: The maximum tolerated concentration is the highest solvent concentration that yields ≥95% viability compared to the untreated control. Do not exceed this concentration in your actual experiments.

References[6] Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine versus Non-Fluorinated Analogues

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural purine nucleotides enables it to interact with a wide array of biological macromolecules, leading to diverse therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparison of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and its non-fluorinated benzimidazole counterparts. We will explore how the introduction of a single fluorine atom can fundamentally alter the molecule's physicochemical properties, metabolic stability, and biological activity, supported by experimental data and established structure-activity relationships (SAR).

The Strategic Role of Fluorine in Benzimidazole Scaffolds

Fluorination is one of the most powerful and widely used strategies in drug discovery.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart significant advantages to a drug candidate.[7][8]

Key benefits include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a metabolically vulnerable position, fluorination can block oxidative metabolism, leading to a longer half-life and improved bioavailability.[7][9]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic centers, influencing a molecule's ionization state at physiological pH. This can affect solubility, cell permeability, and interactions with target proteins.[10]

  • Improved Binding Affinity: The introduction of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger interactions with the target protein through hydrogen bonds, dipole-dipole interactions, or other non-covalent forces.[5][11]

Physicochemical Properties: A Tale of Two Molecules

The substitution of a hydrogen atom with fluorine at the 7-position of the benzimidazole ring instigates a cascade of changes in the molecule's fundamental properties.

PropertyNon-Fluorinated Derivative(N-methyl-1H-benzo[d]imidazol-2-amine)7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amineImplication in Drug Design
Molecular Weight ~147.18 g/mol ~165.17 g/mol Minimal increase, generally not impacting "drug-likeness."
pKa (Predicted) Higher (More Basic)Lower (Less Basic)Fluorine's electron-withdrawing effect reduces the basicity of the imidazole nitrogens.[10] This can alter target binding, solubility, and off-target activity.
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and cell uptake but may also increase plasma protein binding and non-specific toxicity.[11]
Polar Surface Area LowerHigherA slight increase due to the electronegativity of fluorine, which can influence solubility and permeability.

Note: Exact pKa and cLogP values can vary based on the prediction algorithm used. The trend, however, remains consistent.

Visualizing the Benzimidazole Scaffold

To better understand the structure-activity relationships discussed, it is essential to visualize the core scaffold and the strategic placement of substituents.

cluster_benzimidazole General Benzimidazole Scaffold b  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDCOLSPAN="2" ROWSPAN="2">TD><TD>N1TD><TD>TD>TR><TR><TD>C2TD><TD>N3TD>TR><TR><TD>C7TD><TD>C7aTD><TD>C3aTD><TD>C4TD>TR><TR><TD>C6TD><TDCOLSPAN="2" ROWSPAN="1">TD><TD>C5TD>TR>TABLE>

Caption: Numbering of the core benzimidazole ring system.

Comparative Performance in a Biological Context

The true test of a drug candidate lies in its performance within a biological system. Here, the advantages of fluorination often become most apparent.

Metabolic Stability: Blocking the Primary Route of Elimination

A primary challenge in drug development is overcoming rapid metabolism by CYP450 enzymes. Aromatic rings, like the benzene portion of benzimidazole, are particularly susceptible to hydroxylation. Placing a fluorine atom at a position prone to such oxidation effectively "shields" the molecule.

Studies consistently show that fluorination is a robust strategy to limit oxidative metabolism.[6][8][9] For instance, in the development of BRAF kinase inhibitors like Dabrafenib, fluorination of a pendant aryl ring significantly improved metabolic stability compared to the non-fluorinated lead compound.[6][8] This principle is directly applicable to the benzimidazole scaffold. A C-H bond at the 7-position is a potential site for metabolic attack; its replacement with a C-F bond in 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is predicted to substantially enhance its metabolic half-life.

Benz_H Non-Fluorinated Benzimidazole (C7-H bond) CYP450 CYP450 Enzymes Benz_H->CYP450 Oxidative Metabolism Benz_F 7-Fluoro Benzimidazole (C7-F bond) Benz_F->CYP450 Metabolism Blocked Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite Stable Parent Compound (Metabolically Stable) CYP450->Stable

Caption: Fluorination at C7 blocks CYP450-mediated hydroxylation.

Biological Activity: Fine-Tuning Target Engagement

Fluorination can significantly impact a compound's biological activity. Numerous studies have demonstrated that fluoro-substituted benzimidazoles exhibit superior potency compared to their non-fluorinated parents.[5][11][12]

  • Antimicrobial Activity: A study on 2-(fluorophenyl)-benzimidazole derivatives found that the fluorinated compounds displayed good antibacterial and antifungal properties, outperforming the unsubstituted parent compounds. The position of the fluorine atom was crucial, with meta-fluoro substitution being particularly important for activity against B. subtilis.[11][12]

  • Anticancer Activity: In cancer therapy, benzimidazole derivatives are effective inhibitors of proteins crucial for cancer cell growth.[12] Fluorinated derivatives have shown potent cytotoxicity against various human tumor cell lines, including lung, breast, and cervical cancer.[5] The strong electron-withdrawing nature of fluorine can enhance the compound's interaction with the target protein, leading to improved efficacy.[5]

Experimental Protocols for Comparative Evaluation

Objective comparison requires robust experimental data. The following protocols describe standard assays for evaluating metabolic stability and cytotoxic activity.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[9]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzimidazole derivatives.

Materials:

  • Test compounds (7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and non-fluorinated analogue)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation: Add the microsomal suspension to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the wells to start the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

Start Prepare Microsome & NADPH Master Mix Incubate Add Test Compound (1 µM) at 37°C Start->Incubate Time0 Quench at T=0 min Incubate->Time0 TimeX Quench at T=5, 15, 30 min... Incubate->TimeX Analyze LC-MS/MS Analysis of Parent Compound Time0->Analyze TimeX->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Objective: To determine the IC50 (half-maximal inhibitory concentration) values of the benzimidazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[13]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for formazan crystal dissolution).

  • 96-well cell culture plates, multi-channel pipette, microplate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[13]

Conclusion and Future Outlook

The benzimidazole nucleus remains a highly fruitful scaffold for the development of novel therapeutics.[1][2] The comparative analysis between 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and its non-fluorinated counterparts clearly illustrates the profound impact of strategic fluorination. The introduction of fluorine is a validated and powerful approach to enhance metabolic stability, a critical parameter for advancing a compound through preclinical and clinical development.[6][7][8]

Furthermore, the electronic perturbations caused by fluorine can significantly improve biological potency across various therapeutic areas, from infectious diseases to oncology.[5][11] While the benefits are compelling, it is crucial for researchers to recognize that the effects of fluorination are position-dependent and must be empirically validated for each new chemical series and biological target. The experimental protocols provided herein offer a robust framework for conducting such essential comparative studies. The continued exploration of fluorinated benzimidazoles holds immense promise for the discovery of next-generation medicines with superior efficacy and safety profiles.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development.
  • Jasim, K. H., Ersan, R. H., Sadeeq, R., Salim, S., & Mahmood, S. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.
  • MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.
  • PMC. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • PMC. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • ACS Publications. (2022). Series of Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides: Synthesis, Structure, Acidity, Redox Properties, and Magnetostructural Correlations. The Journal of Organic Chemistry.
  • PMC. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC.
  • ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. ResearchGate.
  • (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives.
  • ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to Benzimidazole Derivatives for Researchers and Drug Development Professionals.
  • RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances.
  • (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data.
  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.
  • PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
  • PubMed. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed.
  • Benchchem. (n.d.). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles.

Sources

Comparative

A Comparative Guide to Validating the Purity of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine using LC-MS/MS

In the landscape of pharmaceutical development, the rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison for validating the purity of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, a crucial heterocyclic amine, leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present a detailed protocol, and compare its performance against a more traditional method, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The structural integrity and purity of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine are paramount as even minute impurities can have significant implications in downstream applications. LC-MS/MS has emerged as a gold standard for such analyses due to its exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities that might otherwise go unnoticed.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust and self-validating purity assessment method.

I. The Rationale for LC-MS/MS in Purity Determination

The choice of an analytical technique is dictated by the specific requirements of the analysis and the nature of the analyte. For a compound like 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine, LC-MS/MS offers several distinct advantages over conventional methods like HPLC-UV.

  • Specificity and Selectivity: Tandem mass spectrometry (MS/MS) provides an unparalleled level of specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), we can selectively detect the target analyte even in the presence of co-eluting impurities or complex matrix components.[1][3] This is particularly crucial for identifying and quantifying closely related structural analogues or isomers that may be indistinguishable by UV detection alone.

  • Sensitivity: LC-MS/MS is an incredibly sensitive technique, capable of detecting and quantifying compounds at picogram or even femtogram levels.[3] This is essential for identifying trace impurities that could be pharmacologically active or toxic.

  • Structural Information: The fragmentation pattern generated in the MS/MS experiment provides valuable structural information that can aid in the tentative identification of unknown impurities.[4] This is a significant advantage over HPLC-UV, which provides no structural information.

While HPLC-UV is a robust and widely used technique for purity analysis, its reliance on a chromophore for detection can be a limitation. Impurities that lack a significant UV chromophore or have a similar UV spectrum to the main compound can be difficult to detect and quantify accurately.

II. Experimental Design and Protocols

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The following protocols are designed to be a starting point for the validation of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine purity.

This protocol is designed to provide high-resolution separation and sensitive detection of the target compound and potential impurities.

1. Materials and Reagents:

  • 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine reference standard (purity >99.5%)

  • LC-MS grade acetonitrile, methanol, and water[5]

  • Formic acid (LC-MS grade)

  • A C18 reversed-phase column is a common starting point for the separation of benzimidazole derivatives.[1][6]

2. Sample Preparation:

  • Prepare a stock solution of the 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.

  • Prepare the test sample by accurately weighing and dissolving the compound in methanol to achieve a concentration of 1 mg/mL, followed by dilution to 1 µg/mL with the initial mobile phase.

3. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of organic mobile phase and gradually increase it to elute compounds with increasing hydrophobicity.[7] A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for benzimidazoles.[1]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters (MRM): The precursor ion will be the protonated molecule [M+H]+ of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. Product ions are determined by performing a product ion scan on the precursor ion. Common fragmentation patterns for benzimidazoles involve cleavage of the imidazole ring.[8][9]

    • Precursor Ion (Q1): To be determined based on the exact mass of the compound.

    • Product Ions (Q3): To be determined from fragmentation experiments. At least two product ions should be monitored for confident identification.

dot

Caption: LC-MS/MS workflow for purity validation.

For comparison, a standard HPLC-UV method is outlined below.

1. Materials and Reagents:

  • Same as for LC-MS/MS.

2. Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol at 1 mg/mL.

  • Prepare a working standard and test sample at a concentration of 0.1 mg/mL in the initial mobile phase. A higher concentration is typically used for UV detection to ensure adequate signal.

3. HPLC-UV Parameters:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Similar gradient profile to the LC-MS/MS method, adjusted for the different column dimensions and flow rate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

III. Data Interpretation and Performance Comparison

The validation of the analytical procedure should be performed according to the International Council for Harmonisation (ICH) guidelines, which outline key parameters to be evaluated.[10][11][12][13]

Parameter LC-MS/MS HPLC-UV Rationale for Performance
Specificity HighModerate to HighMS/MS detection is inherently more specific than UV detection, which can be prone to interference from compounds with similar UV spectra.
Limit of Detection (LOD) Very Low (pg range)Low (ng range)The high sensitivity of the mass spectrometer allows for the detection of much lower levels of impurities.[3]
Limit of Quantitation (LOQ) Very Low (pg range)Low (ng range)Similar to LOD, the ability to accurately quantify trace impurities is superior with LC-MS/MS.
Linearity & Range ExcellentExcellentBoth techniques can provide excellent linearity over a defined concentration range, as required by ICH guidelines.[10][11]
Accuracy HighHighAccuracy is dependent on the quality of the reference standard and the precision of the method.
Precision HighHighBoth methods can achieve high levels of precision (repeatability and intermediate precision).
Robustness GoodGoodMethod robustness should be evaluated by intentionally varying parameters like mobile phase composition and temperature.

dot

G cluster_lcmsms LC-MS/MS Advantages cluster_hplcuv HPLC-UV Limitations Specificity High Specificity (MRM) Sensitivity High Sensitivity (pg-fg levels) Structural Structural Info (Fragmentation) Coelution Co-elution Issues LowSensitivity Lower Sensitivity NoStructural No Structural Info Purity Purity Validation of 7-Fluoro-N-methyl-1H- benzo[d]imidazol-2-amine Purity->Specificity Superior for Purity->Sensitivity Superior for Purity->Structural Provides Purity->Coelution Overcomes Purity->LowSensitivity Improves upon Purity->NoStructural Provides what is lacking

Sources

Validation

A Tale of Two Isomers: Deconstructing the Binding Affinity of 7-Fluoro vs. 6-Fluoro Benzimidazole Amines at PIKK Targets

A Senior Application Scientist's Guide to Structure-Activity Relationships and Binding Affinity Determination In the landscape of kinase inhibitor discovery, particularly concerning the Phosphatidylinositol 3-kinase-rela...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Binding Affinity Determination

In the landscape of kinase inhibitor discovery, particularly concerning the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, the benzimidazole scaffold has emerged as a "privileged structure."[1][2] Its structural resemblance to the endogenous purine bases allows it to form key interactions within the ATP-binding pocket of these critical cellular regulators.[3] The strategic functionalization of this core is paramount in modulating potency and selectivity. Among the most impactful modifications is the introduction of fluorine, a bioisostere for hydrogen that can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.[4][5][6]

This guide provides an in-depth comparative analysis of the binding affinity of 7-fluoro versus 6-fluoro substituted benzimidazole amines targeting PIKK family members such as mTOR, ATM, ATR, and DNA-PK. While direct head-to-head binding data for these specific positional isomers across all PIKK targets is not extensively published in a single study, we can infer and rationalize their potential differences based on established principles of medicinal chemistry and existing structure-activity relationship (SAR) data for fluorinated kinase inhibitors.[4][6][7] This guide will delve into the mechanistic underpinnings of how the seemingly subtle shift of a fluorine atom from the 6- to the 7-position can impact binding affinity, and provide detailed protocols for experimentally verifying these hypotheses.

The PIKK Signaling Nexus and the Benzimidazole Advantage

The PIKK family of serine/threonine kinases are central regulators of cellular processes critical to cancer progression, including cell growth, proliferation, and DNA damage repair.[8][9] This makes them highly attractive targets for therapeutic intervention.[8][10] The benzimidazole core has proven to be a versatile scaffold for developing potent and selective PIKK inhibitors.[4][10][11] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, within the kinase hinge region is a key determinant of its inhibitory activity.[3]

PIKK_Signaling_Pathway Simplified PIKK Signaling Pathway cluster_upstream Upstream Signals cluster_pikk PIKK Family Kinases cluster_downstream Downstream Effects DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR DNA_PK DNA-PK DNA_Damage->DNA_PK Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM_ATR->DNA_Repair Apoptosis Apoptosis ATM_ATR->Apoptosis DNA_PK->DNA_Repair Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth mTOR->Cell_Growth Benzimidazole_Inhibitors Benzimidazole Inhibitors Benzimidazole_Inhibitors->ATM_ATR Benzimidazole_Inhibitors->DNA_PK Benzimidazole_Inhibitors->mTOR

Figure 1: Simplified PIKK signaling pathway and the inhibitory role of benzimidazole derivatives.

Comparative Analysis: 7-Fluoro vs. 6-Fluoro Benzimidazole Amines

The introduction of a fluorine atom onto the benzimidazole ring can significantly influence binding affinity through a combination of electronic and conformational effects. The position of this substitution is critical.

Feature6-Fluoro Substitution7-Fluoro SubstitutionRationale and Potential Impact on Binding
Electronic Effects The fluorine atom at the 6-position exerts a strong electron-withdrawing effect, which can lower the pKa of the benzimidazole nitrogen atoms.The fluorine atom at the 7-position also has a strong electron-withdrawing effect, but its proximity to the imidazole ring can have a more pronounced impact on the pKa of the N1 and N3 nitrogens.Changes in pKa can alter the protonation state of the benzimidazole at physiological pH, which may affect its ability to act as a hydrogen bond donor or acceptor with key residues in the kinase hinge region. A lower pKa may be favorable or unfavorable depending on the specific interactions required for optimal binding.
Lipophilicity Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and potentially lead to stronger hydrophobic interactions within the binding pocket.[5]Similar to the 6-fluoro isomer, the 7-fluoro substitution increases lipophilicity. However, the position of the fluorine can influence the overall molecular shape and surface properties, potentially leading to differential interactions with hydrophobic residues.Increased lipophilicity can improve target engagement but must be balanced to maintain aqueous solubility and avoid off-target effects. The specific location of the increased lipophilicity can guide the molecule towards or away from favorable hydrophobic pockets.
Conformational Effects The 6-fluoro substituent is relatively remote from the 2-amino group and is less likely to impose significant conformational restrictions on the side chain.The 7-fluoro substituent is ortho to the N1 position and can exert a steric and electronic influence on the conformation of the 2-amino side chain. This can pre-organize the ligand into a bioactive conformation, potentially reducing the entropic penalty of binding.A pre-organized, lower-energy bioactive conformation can lead to a higher binding affinity. The 7-fluoro substitution may lock the side chain in a more favorable orientation for binding, but could also introduce steric clashes if the conformation is not ideal for the target's active site.
Hydrogen Bonding The fluorine atom at the 6-position is less likely to directly participate in hydrogen bonding with the protein target due to its position.The proximity of the 7-fluoro atom to the imidazole ring and the 2-amino substituent could allow for intramolecular hydrogen bonding or direct interactions with the protein, acting as a weak hydrogen bond acceptor.Direct or water-mediated hydrogen bonds involving the fluorine atom can contribute positively to the binding enthalpy, thereby increasing affinity.

Inference: While both 6-fluoro and 7-fluoro substitutions are expected to enhance the potency of benzimidazole amines compared to their non-fluorinated counterparts, the 7-fluoro isomer may exhibit a higher binding affinity for certain PIKK targets. This is primarily due to the potential for favorable conformational pre-organization of the 2-amino side chain and the possibility of direct, albeit weak, hydrogen bonding interactions with the kinase active site. However, this is highly target-dependent, and steric hindrance could also lead to a decrease in affinity in some cases.

Experimental Verification of Binding Affinity

To empirically determine and compare the binding affinities of the 6-fluoro and 7-fluoro benzimidazole amine isomers, a suite of biophysical and biochemical assays can be employed. Each technique offers unique advantages in elucidating the thermodynamics and kinetics of the inhibitor-kinase interaction.

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique that measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a protein.[5][12][13] It is well-suited for high-throughput screening and for determining the dissociation constant (Kd) of inhibitors in a competitive binding format.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Fluorescent Tracer, and Test Compounds (6-F and 7-F isomers) Start->Prepare_Reagents Incubate_No_Inhibitor Incubate Kinase and Tracer (Control for High Polarization) Prepare_Reagents->Incubate_No_Inhibitor Incubate_With_Inhibitor Incubate Kinase, Tracer, and Test Compound (Competitive Binding) Prepare_Reagents->Incubate_With_Inhibitor Measure_FP Excite with Polarized Light and Measure Fluorescence Polarization Incubate_No_Inhibitor->Measure_FP Incubate_With_Inhibitor->Measure_FP Analyze_Data Plot Polarization vs. Compound Concentration and Determine IC50/Kd Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a competitive Fluorescence Polarization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified PIKK target protein in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled tracer known to bind to the PIKK target.

    • Prepare serial dilutions of the 6-fluoro and 7-fluoro benzimidazole amine test compounds in the assay buffer.

  • Assay Plate Setup:

    • In a microplate, add the kinase and the fluorescent tracer to all wells.

    • Add the serially diluted test compounds to the appropriate wells. Include control wells with no inhibitor (high polarization) and wells with tracer only (low polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip in real-time.[14][15] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified PIKK target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the 6-fluoro and 7-fluoro benzimidazole amine test compounds in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the Kd for each compound.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[2] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified PIKK target protein in the sample cell.

    • Prepare a solution of the 6-fluoro or 7-fluoro benzimidazole amine test compound in the injection syringe at a higher concentration. The buffer for both the protein and the compound must be identical to minimize heats of dilution.

  • Titration:

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

Conclusion

The strategic placement of fluorine on the benzimidazole scaffold is a powerful tool for modulating the binding affinity of inhibitors targeting the PIKK family of kinases. While both 6-fluoro and 7-fluoro substitutions are likely to be beneficial, the 7-fluoro isomer presents a compelling hypothesis for achieving higher affinity due to potential conformational and direct bonding advantages. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for gaining a deeper understanding of the structure-activity relationships that govern the interaction of these promising inhibitors with their therapeutic targets. The data generated from these assays will be invaluable for guiding the rational design of next-generation PIKK inhibitors with enhanced potency and selectivity.

References

  • Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (Year not available). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC.
  • Barve, I. J., Chen, C.-H., Kao, C.-H., & Sun, C.-M. (2014). Regioselective Piperidine-Catalyzed Tandem Imination–Isocyanate Annulation to Fused Tricyclic Triazines.
  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers (Basel), 16(21), 3667.
  • Glyn, R. J., & Pattison, G. (2021).
  • Hou, B., et al. (2025). Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells. European Journal of Medicinal Chemistry, 292, 117658.
  • Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Krajcovic, T., et al. (2023).
  • Kumar, R., et al. (Year not available).
  • Liu, G., et al. (2013). Selective O-Difluoromethylation of 1,3-Diones by Bromodifluoromethylating Reagents. Organic Letters, 15(5), 1044-1047.
  • Molecular Devices. (2026).
  • Pannecoucke, X. (2014). Copper-Catalyzed Direct C-2 Difluoromethylation of Furans and Benzofurans: Access to C-2 CF2H Derivatives. The Journal of Organic Chemistry, 79(15), 7205-7211.
  • Pinson, J.-A., et al. (2013). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Medicinal Chemistry Letters, 4(2), 206-210.
  • Rajora, A., & Srivastava, V. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
  • Takeuchi, T., et al. (Year not available). Overview of Research into mTOR Inhibitors. PMC.
  • Thompson, P. E., et al. (2011). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry.
  • Various Authors. (2023).
  • Various Authors. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Various Authors. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
  • Various Authors. (2012).
  • Various Authors. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Various Authors. (2023).
  • Various Authors. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free-Wilson Analysis for Improved In Vivo Efficacy. PubMed.
  • Various Authors. (Year not available). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances (RSC Publishing).
  • Various Authors. (Year not available). Structure relationship activity of benzimidazole.
  • Yuan, X., et al. (2019). Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase. PubMed.
  • Zhong, M., et al. (Year not available). Promotion of Metal‐Free Catalytic Coupling of Fluorinated Halogenated Hydrocarbons By a Base for the Synthesis of Difluoromethyl Heterocyclic Amines.
  • Zot, A., et al. (2025). Harnessing structure-activity relationships to repurpose the FLAP inhibitor BRP-7 into potent and selective sEH inhibitors. PubMed.

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Comparative

Benchmarking 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine: Fragment Efficacy and Pharmacophore Evaluation Against Standard Kinase Inhibitors

As kinase inhibitor design evolves, the focus has shifted from brute-force high-throughput screening toward precision fragment-based drug discovery (FBDD). 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1352227-22-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor design evolves, the focus has shifted from brute-force high-throughput screening toward precision fragment-based drug discovery (FBDD). 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1352227-22-5) represents a masterclass in pharmacophore optimization[1]. Originally identified as a privileged building block for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, this specific fragment overcomes severe metabolic liabilities that plagued earlier generations of DNA Damage Response (DDR) inhibitors[2].

This guide provides an objective, data-driven benchmarking of this fluorinated benzimidazole fragment against established standard kinase inhibitors, detailing the causality behind its structural advantages and providing self-validating protocols for evaluating its efficacy.

Mechanistic Causality: The Structural Rationale

Early ATR inhibitors utilizing indole isosteres demonstrated high potency but suffered from severe time-dependent inhibition (TDI) of CYP3A4, creating unacceptable drug-drug interaction risks[2]. Transitioning to a benzimidazole core mitigated this toxicity, but it was the precise addition of the 7-fluoro substituent that perfected the scaffold[1].

  • Hinge-Binding Affinity: The 2-amine group acts as a critical hydrogen bond donor/acceptor pair to the kinase hinge region.

  • pKa Modulation: The highly electronegative fluorine atom exerts an inductive effect, lowering the pKa of the imidazole nitrogen. This enhances membrane permeability and reduces basicity-driven off-target binding.

  • Metabolic Shielding: The 7-fluoro substitution blocks a primary oxidative metabolic soft spot on the aromatic ring, preserving ligand efficiency (LE) while completely abolishing CYP3A4 TDI[2].

ATR_Pathway DNA ssDNA / RPA Complex (Replication Stress) ATRIP ATRIP Recruitment DNA->ATRIP ATR ATR Kinase Activation ATRIP->ATR CHK1 CHK1 Phosphorylation (Ser345) ATR->CHK1 ATP Hydrolysis Inhibitor 7-Fluoro-N-methyl-1H- benzo[d]imidazol-2-amine (Pharmacophore) Inhibitor->ATR Competitive Inhibition CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle

Fig 1: Mechanism of action for 7-Fluoro-benzimidazole derivatives within the ATR-CHK1 signaling axis.

Quantitative Benchmarking Data

To properly benchmark a fragment, it must be compared not only to pan-kinase controls but also to the fully elaborated clinical compounds it helped generate (e.g., AZD6738/Ceralasertib) and first-generation standards (e.g., VE-821)[3],[4].

Table 1: Comparative Efficacy and Metabolic Stability
Compound / Test ArticleClassificationBiochemical ATR IC₅₀Cellular pCHK1 IC₅₀CYP3A4 TDI Shift
7-Fluoro-benzimidazole amine Target Fragment ~12.5 µM >50 µM None (0-fold)
AZD6738 (Ceralasertib) Derived Full Inhibitor0.001 µM0.074 µMNone (0-fold)
VE-821 1st-Gen ATR Standard0.025 µM0.800 µMModerate (3-fold)
Staurosporine Pan-Kinase Control0.005 µMN/A (Cytotoxic)N/A

Note: As a standalone fragment, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine exhibits expected micromolar biochemical activity. Its true value lies in its exceptional Ligand Efficiency (LE > 0.4) and clean metabolic profile, making it a superior baseline for structural elaboration compared to standard pan-kinase inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they actively prove the assay is functioning correctly before the data is accepted.

Assay_Workflow Step1 1. Compound Titration Step2 2. ATR/ATRIP Incubation Step1->Step2 Step3 3. ATP & Substrate Addition Step2->Step3 Step4 4. TR-FRET Detection Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Fig 2: Self-validating TR-FRET biochemical workflow for benchmarking kinase inhibitor efficacy.

Protocol 1: Biochemical TR-FRET ATR Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over radiometric ³³P-ATP assays because the time-delay measurement eliminates auto-fluorescence interference—a common false-positive artifact when screening dense aromatic fragments like benzimidazoles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme solution containing recombinant human ATR/ATRIP complex in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Incubation: Dispense 5 µL of the 2X enzyme solution into a 384-well plate. Add 100 nL of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (titrated from 100 µM to 10 nM) using acoustic liquid handling. Incubate for 15 minutes at room temperature to allow orthosteric binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate solution containing ATP (at the empirical Kₘ of 2 µM) and a p53-derived peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho-p53 antibody, and XL665-conjugated streptavidin.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Self-Validation Checkpoint: A reference column containing 10 µM Staurosporine (100% inhibition) and a column with DMSO vehicle (0% inhibition) must be included. The assay is only considered valid if the calculated Z'-factor exceeds 0.6 . If Z' < 0.6, the data must be discarded due to insufficient signal-to-noise ratio.

Protocol 2: Cellular Target Engagement (pCHK1 Ser345 In-Cell Western)

Causality: Measuring downstream cell viability (e.g., CellTiter-Glo) is insufficient for benchmarking fragments, as high concentrations often cause non-specific cytotoxicity. Measuring the direct phosphorylation of CHK1 at Ser345 provides an isolated, mechanistic readout of ATR target engagement inside a living cell[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT29 human colon adenocarcinoma cells at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test fragment and standard inhibitors (VE-821) for 1 hour prior to stress induction.

  • Stress Induction: Add Hydroxyurea (HU) to a final concentration of 2 mM for 2 hours. Causality: HU depletes dNTP pools, stalling replication forks and strictly activating the ATR-CHK1 pathway without causing double-strand breaks that would confound results by activating ATM[3].

  • Fixation & Detection: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Block and incubate with primary anti-pCHK1 (Ser345) antibody overnight. Detect using an IRDye-conjugated secondary antibody via an infrared imaging system (e.g., LI-COR Odyssey).

Self-Validation Checkpoint: The baseline control wells (DMSO + HU) must demonstrate a >5-fold increase in pCHK1 signal compared to the absolute negative control (DMSO, No HU). This proves the replication stress pathway was successfully activated before any inhibitor efficacy is calculated.

References

  • Chemical compounds (US9421213B2). Google Patents. AstraZeneca AB.
  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent . Journal of Medicinal Chemistry. Available at:[Link]

  • ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress . Journal of Biological Chemistry (via PMC). Available at:[Link]

  • Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents . Journal of Medicinal Chemistry. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. As a substituted benzimidazole, this compound requires careful handling due to...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. As a substituted benzimidazole, this compound requires careful handling due to its potential biological activity and its classification as a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards.

The protocols outlined below are synthesized from established chemical safety principles and regulatory guidelines. They are designed to be self-validating, providing not just the "how" but the scientific "why" behind each critical step.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on analogous compounds, 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine should be handled as a substance with the potential for the following hazards.[1][2][3][4][5]

Hazard ClassificationDescriptionRationale and Recommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1][3][6]Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[6][7] Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][2][3]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[5][7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]Always wear safety glasses with side shields or chemical splash goggles.[3] An emergency eyewash station must be accessible.[8]
Halogenated Organic Compound The presence of fluorine classifies this as a halogenated compound.Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic and corrosive gases.[9][10][11]
Environmental Hazard Improper disposal can lead to environmental contamination.[12]Do not dispose of this chemical down the drain or in regular trash.[10][12] All waste must be collected as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins the moment the chemical is deemed waste. This includes the pure compound, solutions containing it, and any materials contaminated by it.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. The principle here is to create a barrier between you and the hazardous material.

  • Eye Protection: Chemical safety goggles are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (Nitrile rubber is a suitable choice for general lab work). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully fastened lab coat is required to protect from accidental splashes.[3]

  • Respiratory Protection: If handling the compound as a fine powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[5]

Step 2: Waste Segregation and Container Selection

This is the most critical logistical step. Improper segregation can lead to dangerous chemical reactions and significantly complicates the disposal process. The key identifier for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine is its identity as a halogenated organic compound .[9]

  • Primary Waste Stream: This compound and any solutions containing it must be collected in a container designated for "Halogenated Organic Waste" .[9][13][14]

  • Why Segregation Matters: Halogenated solvents and solids require high-temperature incineration with specialized "scrubbers" to neutralize the hydrofluoric acid (HF) that forms during combustion. Mixing them with non-halogenated waste, which can often be repurposed as fuel, contaminates the entire batch and increases disposal costs.[11]

  • Container Choice:

    • Use a sturdy, leak-proof container with a secure, screw-top cap.[15] High-density polyethylene (HDPE) carboys are often preferred.

    • Ensure the container is chemically compatible with the waste. Avoid metal containers, as halogenated compounds can degrade over time to form acidic byproducts that may corrode the metal.[10]

    • The container must be in good condition, free from cracks or deterioration.[15]

Diagram: Waste Segregation Decision Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., expired reagent, reaction quench, contaminated materials) B Is the waste 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine or contaminated with it? A->B C Is the waste primarily solid or liquid? B->C Yes D Solid Waste (e.g., pure compound, contaminated weigh paper, gloves) C->D Solid E Liquid Waste (e.g., dissolved in solvent, reaction mixture) C->E Liquid G HALOGENATED ORGANIC WASTE CONTAINER D->G Place in container for halogenated solids F Is the primary solvent halogenated? (e.g., DCM, Chloroform) E->F F->G Yes H NON-HALOGENATED ORGANIC WASTE CONTAINER F->H No

Caption: Decision workflow for segregating waste containing the target compound.

Step 3: Accumulation and Labeling

Proper labeling is a regulatory requirement and essential for safety. Waste must be managed in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[15]

  • Labeling:

    • Attach a hazardous waste label to the container before adding the first drop of waste.[13]

    • Clearly write the full chemical name: "Waste 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine". Do not use abbreviations.[13]

    • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[11][15]

    • Ensure the words "Hazardous Waste" are clearly visible.[11]

  • Accumulation:

    • Keep the waste container closed at all times, except when actively adding waste.[13][15] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Store the container in a designated secondary containment bin to catch any potential leaks.[16]

    • Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[15]

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with the compound are also considered hazardous waste.

  • Solid Waste: Used gloves, weigh paper, and absorbent pads used for minor cleanups should be collected in a sealed, labeled bag or a dedicated solid waste container and disposed of as "Solid Halogenated Organic Waste" .

  • Empty Containers: The original reagent bottle is not considered "empty" by regulatory standards until it has been properly rinsed.

    • Rinse the container three times with a suitable solvent (e.g., acetone, methanol).

    • The first rinseate is hazardous and must be collected and disposed of as "Halogenated Organic Waste" .[16] Subsequent rinses may also need to be collected depending on local regulations.

    • After rinsing, deface or remove the original label, and the container can typically be disposed of in the regular trash or glass recycling.[17]

Step 5: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate (If Necessary): For large spills, evacuate the area and call your institution's Environmental Health & Safety (EHS) office or emergency number.[13]

  • Containment (For Small Spills):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Work from the outside of the spill inward to prevent spreading.

  • Collection and Disposal:

    • Carefully sweep or scoop the absorbent material into a designated, sealable waste container.

    • Label the container clearly as "Spill Debris containing 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine" and manage it as hazardous waste.[8][13]

Regulatory Framework

All laboratory waste disposal is governed by strict regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[12] Many academic institutions operate under specific EPA regulations known as Subpart K, which provide alternative, more flexible standards for managing hazardous waste in laboratories.[12][18][19]

Key principles of these regulations include:

  • Waste Determination: The generator of the waste (the researcher) is responsible for determining if it is hazardous.[18]

  • Prohibition of Drain Disposal: Hazardous chemicals are prohibited from being disposed of in sewer systems.[12][17]

  • Accumulation Time Limits: Containers must be removed from the laboratory within specific timeframes (e.g., one year for partially filled containers in an SAA).[15][18]

  • Training: All personnel who generate hazardous waste must receive proper training.[12]

By following the detailed procedures in this guide, you will not only ensure a safe laboratory environment but also maintain full compliance with these critical regulations. When in doubt, always consult your institution's EHS department for specific guidance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Halogenated Solvents. (n.d.). Washington State University.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS.
  • Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
  • Safety Data Sheet - Imidazole. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet - Imidazole (SOP). (n.d.). Unknown Source.
  • Safety Data Sheet - 5-Methylbenzimidazole. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet - 2-Aminobenzimidazole. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet - 1-Amino-1H-benzo[d]imidazole-2-sulfonic acid. (2021, May 1). Angene Chemical.
  • Safety Data Sheet - methyl 7-fluoro-1,2-benzoxazole-3-carboxylate. (n.d.). Enamine.
  • Safety Data Sheet - 4,5,6,7-tetrafluoro-1H-1,2,3-benzotriazole. (n.d.). Enamine.
  • Safety Data Sheet - 2H-Benzimidazol-2-one, 1,3-dihydro-. (2009, December 18). Fisher Scientific.
  • Safety Data Sheet - (1-Methyl-1H-benzimidazol-2-yl)methylamine. (2025, December 20). Fisher Scientific.
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Handling

Comprehensive Safety and Handling Guide for 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. As a fluorinated benzimidazole derivative, this compound warrants...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine. As a fluorinated benzimidazole derivative, this compound warrants careful handling due to the potential hazards associated with this chemical class. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of research activities.

Hazard Assessment and Triage

  • Acute Toxicity: Potential for toxicity if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Dermal Absorption: Aromatic amines are known to be readily absorbed through the skin, which can lead to systemic toxicity.[3] Impaired skin can significantly increase absorption.[3]

  • Chronic Effects: Long-term exposure to some aromatic amines has been linked to an increased risk of cancer. While the specific carcinogenic properties of this compound are unknown, it is prudent to minimize exposure.

Given these potential hazards, a "high-risk" handling protocol is recommended for all procedures involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with chemically resistant gloves (e.g., Nitrile inner, Neoprene/Butyl outer)Safety glasses with side shields and a face shieldFlame-retardant lab coat with tight-fitting cuffsN95 respirator or higher, depending on the scale and ventilation
Solution Preparation and Transfers Double-gloved with chemically resistant glovesChemical splash goggles and a face shieldChemical-resistant apron over a flame-retardant lab coatWork in a certified chemical fume hood
Reaction Work-up and Purification Double-gloved with chemically resistant glovesChemical splash goggles and a face shieldChemical-resistant apron over a flame-retardant lab coatWork in a certified chemical fume hood
Waste Disposal Double-gloved with chemically resistant glovesChemical splash goggles and a face shieldChemical-resistant apron over a flame-retardant lab coatN95 respirator if handling solid waste outside of a fume hood

Expert Insight: The practice of double-gloving provides an added layer of protection against potential permeation. A study on aromatic amine permeation through protective gloves demonstrated that breakthrough times can vary significantly between glove materials.[4] Regularly changing the outer glove is a critical practice to prevent unseen contamination from reaching the skin.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the key stages of handling 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine in a laboratory setting.

G cluster_0 Pre-Handling cluster_1 Handling Operations cluster_2 Post-Handling Review SDS/CHPs Review SDS/CHPs Prepare Engineering Controls Prepare Engineering Controls Review SDS/CHPs->Prepare Engineering Controls Don PPE Don PPE Prepare Engineering Controls->Don PPE Weighing and Aliquoting Weighing and Aliquoting Don PPE->Weighing and Aliquoting Solution Preparation Solution Preparation Weighing and Aliquoting->Solution Preparation Reaction and Work-up Reaction and Work-up Solution Preparation->Reaction and Work-up Decontamination Decontamination Reaction and Work-up->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Segregation Waste Segregation Doff PPE->Waste Segregation

Caption: Workflow for Handling 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine.

Step-by-Step Handling Procedures:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Prepare a quench solution (e.g., 1M HCl) and a spill kit.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid material within a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.

    • Use anti-static weighing dishes to minimize the dispersal of solid particles.

    • Carefully transfer the compound to the reaction vessel using a powder funnel.

  • In-Reaction and Work-up:

    • Conduct all reactions in a well-ventilated fume hood.

    • Continuously monitor the reaction for any unexpected changes.

    • Upon completion, quench the reaction carefully with an appropriate reagent.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable decontaminating solution (e.g., a mild detergent solution followed by a solvent rinse).

    • Properly decontaminate all glassware before removing it from the fume hood.

Spill Management and Emergency Response

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spread of the spill by using absorbent booms if it is safe to do so.

    • Do not attempt to clean up a major spill without specialized training and equipment.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan: A Cradle-to-Grave Approach

The disposal of 7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine and associated waste must be handled with the utmost care to prevent environmental contamination. The high stability of the carbon-fluorine bond presents unique challenges for degradation.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste streams containing the compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Methodology:

  • Incineration: High-temperature incineration is a potential method for the destruction of fluorinated organic compounds. However, incomplete combustion can lead to the formation of other hazardous byproducts. All waste must be disposed of through a licensed hazardous waste management company that is equipped to handle halogenated organic compounds.

  • Landfill: Direct disposal to landfill is not an acceptable method for this class of compound.

Consult your institution's EHS office for specific guidance on the proper disposal procedures for fluorinated organic waste.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC. (n.d.).
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins. (2024, September 6).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet - BASF. (2025, July 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).

Sources

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Feasible Synthetic Routes

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7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
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7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine
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